Fz7-21
Beschreibung
Eigenschaften
Molekularformel |
C83H114N18O23S2 |
|---|---|
Molekulargewicht |
1796.0 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C83H114N18O23S2/c1-42(2)29-56(92-76(117)60(35-67(107)108)96-77(118)61(36-68(109)110)97-79(120)63(39-102)98-81(122)65-19-14-27-101(65)83(124)62(30-43(3)4)88-45(7)103)73(114)89-53(24-25-66(105)106)71(112)93-57(32-46-15-10-9-11-16-46)74(115)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(116)99-64(40-125)80(121)95-59(34-49-38-85-41-87-49)78(119)100-69(44(5)6)82(123)90-54(26-28-126-8)72(113)91-55(70(84)111)31-47-20-22-50(104)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102,104,125H,14,19,24-36,39-40H2,1-8H3,(H2,84,111)(H,85,87)(H,88,103)(H,89,114)(H,90,123)(H,91,113)(H,92,117)(H,93,112)(H,94,115)(H,95,121)(H,96,118)(H,97,120)(H,98,122)(H,99,116)(H,100,119)(H,105,106)(H,107,108)(H,109,110)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |
InChI-Schlüssel |
IAZGQQUTTRFISH-AXEDDYHBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CS)C(=O)NC(CC4=CNC=N4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Fz7-21: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fz7-21 is a synthetic peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway. Dysregulation of the Wnt/FZD7 axis is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. This document provides an in-depth technical overview of the mechanism of action of this compound, including its molecular interactions, effects on intracellular signaling, and methodologies for its characterization. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further research and development.
Introduction to this compound and its Target: Frizzled-7
The Wnt signaling pathway plays a crucial role in embryonic development, tissue homeostasis, and stem cell regulation. The Frizzled (FZD) family of receptors, comprising ten members in humans, are seven-transmembrane proteins that act as primary receptors for Wnt ligands. Frizzled-7 (FZD7) is of particular interest in oncology as its overexpression is associated with tumor progression, metastasis, and the maintenance of cancer stem cells in various malignancies, including colorectal, breast, and liver cancers.
This compound is a peptide antagonist designed to specifically inhibit the function of FZD7. Its targeted action offers the potential for a more precise and less toxic therapeutic strategy compared to broader-acting Wnt pathway inhibitors.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a novel allosteric mechanism. Unlike competitive antagonists that directly block ligand binding, this compound binds to a distinct site on the extracellular Cysteine-Rich Domain (CRD) of FZD7.
This binding induces a conformational change in the FZD7 CRD, which in turn prevents the recruitment of the co-receptor LRP6 (low-density lipoprotein receptor-related protein 6) to the Wnt-FZD7 complex. The formation of the ternary Wnt-FZD7-LRP6 complex is an essential step for the downstream stabilization and nuclear translocation of β-catenin. By disrupting this complex, this compound effectively blocks the canonical Wnt signaling cascade.
A key feature of this compound's mechanism is that it does not directly compete with Wnt ligands for binding to FZD7. This non-competitive mode of action may offer advantages in overcoming high local concentrations of Wnt ligands often found in the tumor microenvironment.
Signaling Pathway Diagram
Caption: Mechanism of this compound action on the Wnt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a basis for comparing its potency and selectivity. A scrambled peptide, Fz7-21S, which does not inhibit Wnt signaling, serves as a negative control in these assays.[1]
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| IC50 | HEK293-TB | WNT3A-stimulated TOPbrite reporter assay | 100 nM | [2][3][4][5] |
| IC50 | Mouse L cells | WNT3A-mediated β-catenin stabilization | 50 nM |
Table 2: Binding Affinity of this compound to FZD7 CRD
| Parameter | Species | Method | Value | Reference |
| EC50 | Human | Not Specified | 58 nM | |
| EC50 | Mouse | Not Specified | 34 nM | |
| KD | Human | Surface Plasmon Resonance (SPR) | Low nanomolar |
Note: While SPR data indicates a low nanomolar dissociation constant (KD), specific numerical values from the primary literature are not consistently reported.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on established methods and the specifics mentioned in the relevant literature.
TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a luciferase reporter gene under the control of TCF/LEF transcription factors.
Experimental Workflow:
Caption: Workflow for the TOPbrite dual-luciferase reporter assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293-TB cells (HEK293 cells stably expressing the TOPbrite reporter) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 2 x 104 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound and the negative control peptide Fz7-21S in assay medium. Add the peptides to the respective wells.
-
Stimulation: Add recombinant WNT3A to a final concentration of 50 ng/mL to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Lysis: Aspirate the medium and lyse the cells by adding 20 µL of 1X Passive Lysis Buffer to each well. Incubate for 15 minutes on an orbital shaker.
-
Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition relative to the WNT3A-stimulated control.
β-Catenin Stabilization Assay
This Western blot-based assay assesses the ability of this compound to block WNT3A-induced accumulation of β-catenin.
Experimental Workflow:
Caption: Workflow for the β-catenin stabilization assay.
Detailed Protocol:
-
Cell Culture: Culture mouse L cells in a suitable medium.
-
Treatment and Stimulation: Treat cells with varying concentrations of this compound for 1 hour before stimulating with WNT3A-conditioned medium for 4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics of this compound to the FZD7 CRD in real-time without the need for labels.
Detailed Protocol:
-
Chip Preparation: Immobilize the purified recombinant FZD7 CRD onto a CM5 sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Inject the different concentrations of this compound over the sensor chip surface at a constant flow rate.
-
Monitor the association of the peptide to the immobilized FZD7 CRD in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the peptide.
-
-
Regeneration: After each cycle, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound peptide.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Fluorescence Size Exclusion Chromatography (FSEC) for Binding Confirmation
FSEC can be used to confirm the binding of fluorescently labeled this compound to the FZD7 CRD.
Detailed Protocol:
-
Protein and Peptide Preparation: Prepare purified FZD7 CRD and a fluorescently labeled version of this compound (e.g., with 5-FAM).
-
Incubation: Incubate a fixed concentration of the fluorescently labeled this compound with and without an excess of FZD7 CRD.
-
Chromatography:
-
Inject the samples onto a size exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer.
-
Monitor the elution profile using a fluorescence detector set to the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Analysis: A shift in the elution volume of the fluorescent peptide to a higher molecular weight in the presence of FZD7 CRD indicates the formation of a stable complex, confirming binding.
In Vivo Studies
As of the current literature, comprehensive in vivo efficacy and pharmacokinetic studies for this compound have been identified as a necessary next step for its clinical development. Data from such studies in preclinical cancer models will be crucial to establish its therapeutic potential and safety profile.
Conclusion
This compound is a promising peptide-based antagonist of the FZD7 receptor with a well-defined, allosteric mechanism of action. It effectively inhibits the canonical Wnt/β-catenin signaling pathway by preventing the formation of the essential Wnt-FZD7-LRP6 signaling complex. The quantitative data demonstrate its low nanomolar potency in vitro. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this compound and other FZD7-targeting therapeutics. Future in vivo studies will be critical in translating the in vitro efficacy of this compound into a viable clinical candidate for the treatment of FZD7-driven cancers.
References
what is the function of Fz7-21 peptide
An In-depth Technical Guide to the Fz7-21 Peptide: Function, Mechanism, and Experimental Analysis
Core Introduction
The this compound peptide is a synthetic antagonist developed for the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3][4] FZD7, a member of the F-class G protein-coupled receptors, is frequently overexpressed in various human cancers, including gastrointestinal, breast, and hepatocellular carcinomas.[1] Its upregulation is linked to tumor initiation, cancer stem cell maintenance, and metastasis, making it a compelling target for cancer therapy. This compound was identified from a phage display library and has demonstrated selective inhibition of Wnt/β-catenin signaling by directly interacting with the FZD7 receptor. This guide provides a detailed overview of the this compound peptide's function, its mechanism of action, and the experimental protocols used to characterize its activity.
Mechanism of Action
This compound exerts its inhibitory function by binding to a unique site on the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor. This interaction induces a conformational change in the CRD, specifically altering the architecture of its lipid-binding groove, which is essential for interacting with Wnt ligands.
The primary mechanism of this compound is not to block the initial binding of the Wnt ligand (e.g., WNT3A) to the FZD7 receptor. Instead, the peptide, particularly in its more potent dimeric form (dthis compound), stabilizes an inactive dimeric state of the FZD7-CRD. This altered conformation prevents the subsequent recruitment of the co-receptor LRP6, thereby disrupting the formation of the essential WNT-FZD7-LRP6 ternary complex. The failure to form this complex halts the downstream signaling cascade that leads to the stabilization and nuclear accumulation of β-catenin, ultimately inhibiting the transcription of Wnt target genes involved in proliferation and stem cell function.
Crystal structure analysis has revealed that this compound can form disulfide bond dimers, which interact with novel residues on the FZD7-CRD to deactivate it. The peptide shows selectivity, binding effectively to the CRDs of FZD1, FZD2, and FZD7, while showing little to no affinity for other FZD isoforms like FZD4, FZD5, FZD8, FZD9, or FZD10.
Quantitative Data Summary
The following tables summarize the key quantitative metrics reported for the this compound peptide across various experimental setups.
Table 1: Inhibitory Potency of this compound
| Assay | Cell Line | Condition | IC50 Value |
| Wnt/β-catenin Signaling Inhibition | HEK293-TB | Stimulated with WNT3A | ~100 nM |
| β-catenin Stabilization | Mouse L Cells | Stimulated with WNT3A | ~50 nM |
Table 2: Binding Affinity and Selectivity of this compound
| Peptide Form | Target | Method | Binding Metric (Value) |
| 5FAM-Fz7-21 | Fc-tagged FZD1 CRD | Phage ELISA | EC50: 19-58 nM |
| 5FAM-Fz7-21 | Fc-tagged FZD2 CRD | Phage ELISA | EC50: 19-58 nM |
| This compound | Fc-tagged hFZD7 CRD | Not Specified | EC50: 58 nM |
| This compound | Fc-tagged mFZD7 CRD | Not Specified | EC50: 34 nM |
| dthis compound (dimeric) | hFZD7 CRD | SPR | Kd: 3 nM |
Signaling Pathway and Mechanism Visualization
The diagrams below illustrate the Wnt/β-catenin signaling pathway and the inhibitory action of the this compound peptide.
Caption: Wnt/β-catenin signaling pathway with this compound inhibition point.
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
TOPbrite Dual-Luciferase Reporter Assay
This assay is used to quantify the inhibition of Wnt/β-catenin signaling activity.
-
Cell Line: HEK293-TB cells, which are engineered with a TCF/LEF-responsive luciferase reporter construct (TOPbrite).
-
Procedure:
-
HEK293-TB cells are seeded in multi-well plates.
-
Cells are treated with varying concentrations of this compound peptide or a negative control peptide (Fz7-21S). All conditions, including controls, typically contain 1% DMSO.
-
Wnt signaling is stimulated by adding a known concentration of recombinant WNT3A (e.g., 50 ng/ml) or a GSK-3β inhibitor like 6-BIO (e.g., 10 µM) to the cell media.
-
The cells are incubated for a defined period (e.g., 6 hours).
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase Reporter Assay System).
-
A second reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected to normalize for cell viability and transfection efficiency.
-
The ratio of TOPbrite to Renilla luciferase activity is calculated, and the data is used to determine the IC50 value of the peptide. Experiments are typically performed with multiple independent replicates.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Complex Disruption
SPR is employed to measure the real-time binding affinity of this compound to FZD receptors and to assess its ability to disrupt the WNT-FZD-LRP6 complex.
-
Instrumentation: A Biacore or similar SPR instrument.
-
Binding Kinetics (dthis compound to FZD-CRD):
-
Different isoforms of purified FZD-CRD proteins are immobilized on a sensor chip surface.
-
Varying concentrations of the dimeric peptide (dthis compound) are flowed over the chip surface.
-
The association (ka) and dissociation (kd) rates are measured in real-time by detecting changes in the refractive index at the surface.
-
The equilibrium dissociation constant (Kd) is calculated (kd/ka). The resulting sensorgrams are fitted to a 1:1 interaction model.
-
-
Ternary Complex Disruption Analysis:
-
Purified hFZD7-CRD is immobilized on the sensor chip.
-
The chip surface is saturated by injecting a high concentration of dthis compound or a buffer control.
-
Immediately following saturation, a mixture of WNT3A and dthis compound (or WNT3A alone for control) is injected.
-
In a subsequent step, the LRP6 co-receptor (e.g., LRP6(E1E4) fragment) is flowed over the surface to measure its binding to the WNT3A-FZD7 complex.
-
A disruption is confirmed if LRP6 binding is significantly reduced in the presence of dthis compound compared to the control.
-
Intestinal Organoid Culture and Stem Cell Function Assay
This ex vivo assay evaluates the peptide's effect on stem cell function in a more physiologically relevant context.
-
Source: LGR5-GFP+ stem cells are isolated from the intestines of reporter mice.
-
Procedure:
-
Intestinal crypts containing LGR5+ stem cells are isolated and embedded in Matrigel.
-
The Matrigel domes are cultured in a specialized organoid growth medium.
-
Organoids are treated with this compound (e.g., 200 µM), a negative control, or a known Wnt signaling inhibitor (e.g., LRP6-specific antibody) for a specified period (e.g., 48 hours).
-
The morphology of the organoids is assessed using brightfield microscopy.
-
Stem cell potential is quantified by counting the percentage of organoids that form characteristic crypt-like buds (a hallmark of self-renewal and differentiation). A reduction in budding indicates impaired stem cell function.
-
Experimental Workflow Visualization
References
Fz7-21 and the Wnt/β-catenin Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a fundamental cellular mechanism governing embryonic development, tissue homeostasis, and stem cell regulation.[1][2] Aberrant activation of this pathway is a well-established driver of various human cancers, rendering it a critical target for therapeutic development.[3][4] A key mediator of this pathway is the Frizzled-7 (FZD7) receptor, which is frequently overexpressed in a multitude of cancers and is correlated with poor patient outcomes.[4] The peptide inhibitor, Fz7-21, has been identified as a selective antagonist of FZD7, offering a promising avenue for targeted cancer therapy.
This compound is a synthetic peptide that was discovered through phage display library screening and has demonstrated potent and selective inhibition of the Wnt/β-catenin signaling cascade by directly targeting the FZD7 receptor. This in-depth technical guide provides a comprehensive examination of this compound, detailing its mechanism of action, presenting quantitative efficacy data, and outlining detailed protocols for key experimental assays essential for its characterization.
Mechanism of Action
This compound functions by binding with high affinity to the extracellular cysteine-rich domain (CRD) of the Frizzled-7 receptor. This interaction is highly selective for a subset of Frizzled receptors, primarily FZD1, FZD2, and FZD7. The binding of this compound to the FZD7 CRD induces a significant conformational change in the receptor, thereby altering the architecture of its lipid-binding groove. This allosteric modulation effectively prevents the formation of the essential ternary signaling complex, consisting of the Wnt ligand, the FZD7 receptor, and the LRP6 co-receptor.
The disruption of this complex by this compound abrogates the downstream signaling cascade that leads to the stabilization of β-catenin. In the canonical Wnt pathway's "off" state, a destruction complex continuously phosphorylates β-catenin, marking it for proteasomal degradation. By blocking Wnt-induced signaling, this compound ensures the continued activity of this destruction complex, resulting in reduced cytoplasmic and nuclear β-catenin levels. This, in turn, prevents the transcription of critical Wnt target genes implicated in cell proliferation and survival, such as c-Myc and Cyclin D1.
Quantitative Data
The inhibitory potency of this compound has been rigorously quantified across various cellular and molecular assays. The tables below provide a summary of the key quantitative metrics for this compound's activity.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Experimental Condition | Value | Reference(s) |
| IC50 | HEK293 | WNT3A-stimulated Wnt/β-catenin signaling | 100 nM | |
| IC50 | Mouse L cells | WNT3A-mediated β-catenin stabilization | 50 nM |
Table 2: Binding Affinity of this compound for Frizzled-7 CRD
| Parameter | FZD7 CRD Isoform | Value (EC50) | Reference(s) |
| Binding Affinity | Human | 58 nM | |
| Binding Affinity | Mouse | 34 nM |
Experimental Protocols
This section details the step-by-step methodologies for the pivotal experiments employed in the functional characterization of this compound.
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt/β-catenin pathway. It employs a luciferase reporter gene under the control of TCF/LEF transcriptional response elements. Pathway activation drives luciferase expression, which is measured as a luminescent signal.
Materials:
-
HEK293T cells
-
pTOP-FLASH (TCF/LEF-firefly luciferase reporter plasmid)
-
pRL-TK (constitutively active Renilla luciferase plasmid for normalization)
-
Lipofectamine™ 2000 or a similar transfection reagent
-
Dual-Luciferase® Reporter Assay System
-
Recombinant WNT3A protein
-
This compound peptide
-
96-well, white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Plate HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with the pTOP-FLASH and pRL-TK plasmids using a suitable transfection reagent following the manufacturer's protocol.
-
Treatment: After 24 hours, replace the culture medium with fresh medium containing recombinant WNT3A to activate the pathway. Add serial dilutions of this compound to the designated wells. Include vehicle and WNT3A-only controls.
-
Incubation: Incubate the cells for an additional 16 to 24 hours to allow for reporter gene expression.
-
Luciferase Assay:
-
Lyse the cells with the passive lysis buffer from the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer, following the manufacturer's instructions.
-
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change in reporter activity relative to the controls.
Western Blot for β-catenin
This technique allows for the detection and quantification of β-catenin protein levels, providing a direct assessment of its stabilization in response to Wnt pathway modulation.
Materials:
-
Cell lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels (e.g., 4-12% gradient).
-
Transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary antibody: anti-β-catenin (e.g., diluted 1:1000).
-
HRP-conjugated secondary antibody (e.g., diluted 1:3000).
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Enhanced Chemiluminescence (ECL) detection reagents.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Lysis: Following treatment with this compound and/or WNT3A, wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Denature equal amounts of protein by boiling in sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-β-catenin primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.
Co-Immunoprecipitation (Co-IP) of Frizzled-7 and LRP6
Co-IP is a powerful technique to investigate protein-protein interactions. This protocol can be employed to determine if this compound disrupts the interaction between FZD7 and its co-receptor LRP6.
Materials:
-
Cells endogenously or exogenously expressing FZD7 and LRP6.
-
Non-denaturing Co-IP lysis buffer.
-
Antibody targeting FZD7.
-
Protein A/G magnetic or agarose beads.
-
Co-IP wash buffer.
-
Elution buffer or SDS-PAGE sample buffer.
-
Reagents for Western blotting.
Procedure:
-
Cell Lysis: Lyse the cells in a non-denaturing buffer to maintain native protein complexes.
-
Pre-clearing (Optional): To minimize non-specific binding, incubate the cell lysate with beads prior to adding the specific antibody.
-
Immunoprecipitation:
-
Incubate the lysate with the anti-FZD7 antibody for several hours to overnight at 4°C with rotation.
-
Add Protein A/G beads to the lysate and incubate for an additional 1-3 hours to capture the immune complexes.
-
-
Washing: Collect the beads and wash them extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted samples by Western blotting using an anti-LRP6 antibody to detect the co-immunoprecipitated protein.
Intestinal Organoid Culture
Intestinal organoids are 3D, self-organizing structures that recapitulate the intestinal epithelium, providing a physiologically relevant model to assess the impact of this compound on intestinal stem cell function.
Materials:
-
Basement membrane extract (e.g., Matrigel).
-
Reagents for intestinal crypt isolation.
-
Organoid growth medium (containing essential growth factors like EGF, Noggin, and R-spondin).
-
This compound peptide.
-
Inverted microscope for imaging.
Procedure:
-
Crypt Isolation: Isolate intestinal crypts from fresh tissue samples.
-
Organoid Seeding: Embed the isolated crypts within droplets of basement membrane extract on a culture plate.
-
Culture Initiation: After polymerization of the matrix, overlay with organoid growth medium.
-
Treatment: Once organoids are established, treat them with varying concentrations of this compound.
-
Monitoring: Observe and document organoid morphology, size, and budding capacity (an indicator of stem cell activity) over several days.
-
Analysis: Quantify the effects of this compound on organoid growth and development. Additional analyses can include RNA sequencing to assess changes in gene expression or immunofluorescence for protein localization.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Mechanism of action of this compound.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of Wnt signaling with a Clostridioides difficile toxin B fragment suppresses breast cancer tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Frizzled 7 Receptor Antagonist Fz7-21
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Frizzled 7 (FZD7), a key receptor in the Wnt signaling pathway, is a critical regulator of stem cell maintenance and is frequently overexpressed in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of Fz7-21, a novel peptide antagonist of FZD7. This compound selectively binds to the cysteine-rich domain (CRD) of a subclass of Frizzled receptors including FZD7, FZD1, and FZD2, leading to the inhibition of the canonical Wnt/β-catenin signaling pathway. This guide consolidates available quantitative data, detailed experimental protocols, and key mechanistic insights to serve as a valuable resource for researchers and drug development professionals working on FZD7-targeted therapies.
Mechanism of Action
This compound is a synthetic peptide that functions as a selective antagonist of the Frizzled 7 receptor. Its primary mechanism of action involves binding to the extracellular cysteine-rich domain (CRD) of FZD7. This binding event is unique in that it does not block the interaction between FZD7 and its ligand, Wnt3a. Instead, this compound induces a conformational change in the FZD7 CRD, which prevents the formation of the ternary complex between Wnt3a, FZD7, and the co-receptor LRP6.[1] This disruption is crucial for the downstream activation of the canonical Wnt signaling pathway.
Crystal structure analysis has revealed that this compound can form disulfide bond-mediated dimers, which then interact with the FZD7 CRD, leading to the deactivation of the FZD7 dimer.[1] This allosteric modulation effectively inhibits Wnt/β-catenin signaling, as evidenced by the reduction in β-catenin stabilization and subsequent downstream gene transcription.
Signaling Pathway Diagram
Caption: this compound binds to the FZD7 CRD, preventing the formation of the Wnt3a-FZD7-LRP6 complex.
Quantitative Data
The following tables summarize the key quantitative data reported for this compound and its derivatives.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Wnt/β-catenin Signaling | HEK293-TB | IC50 | ~100 nM | [1] |
| β-catenin Stabilization | Mouse L cells | IC50 | ~50 nM |
Table 2: Binding Affinity of this compound and Derivatives to Frizzled CRDs
| Peptide | Target | KD (nM) | Reference |
| dthis compound | hFZD7 CRD | 34 ± 7 | [1] |
| dthis compound | hFZD1 CRD | 120 ± 20 | [1] |
| dthis compound | hFZD2 CRD | 200 ± 40 | |
| dthis compound | hFZD4 CRD | >10,000 | |
| dthis compound | hFZD5 CRD | >10,000 | |
| dthis compound | hFZD8 CRD | >10,000 |
Note: dthis compound is a dimeric version of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay quantitatively measures the inhibition of the canonical Wnt/β-catenin signaling pathway.
Materials:
-
HEK293-TB cells (stably expressing the TOPbrite TCF/LEF reporter)
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Recombinant WNT3A (50 ng/mL final concentration)
-
This compound and inactive control peptide Fz7-21S
-
GSK-3β inhibitor (e.g., 6-BIO, 10 µM final concentration) as a positive control for pathway activation downstream of the receptor
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Seed HEK293-TB cells in 96-well plates at a density that allows them to reach ~80% confluency at the time of the assay.
-
After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound or Fz7-21S. All conditions should contain 1% DMSO.
-
Incubate for 1 hour at 37°C.
-
Add recombinant WNT3A to a final concentration of 50 ng/mL to the appropriate wells. For experiments investigating downstream effects, add GSK-3β inhibitor instead of WNT3A.
-
Incubate for an additional 6 hours at 37°C.
-
Lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol for the Dual-Luciferase Reporter Assay System.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the percent inhibition relative to the WNT3A-treated control.
Caption: Workflow for the TOPbrite dual-luciferase reporter assay to measure Wnt signaling inhibition.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to determine the binding affinity and kinetics of this compound to the FZD7 CRD.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant human FZD CRD proteins (e.g., hFZD7, hFZD1, hFZD2, hFZD4, hFZD5, hFZD8)
-
dthis compound peptide
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Procedure:
-
Immobilize the FZD CRD proteins onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a dilution series of dthis compound in running buffer.
-
Inject the dthis compound dilutions over the sensor surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove the bound peptide.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and dissociation constant (KD).
References
Fz7-21 in Intestinal Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-renewal and differentiation of intestinal stem cells (ISCs) are fundamental processes for maintaining the integrity and function of the intestinal epithelium. The Wnt signaling pathway is a critical regulator of these processes, and its dysregulation is implicated in various intestinal diseases, including colorectal cancer. Frizzled-7 (Fzd7), a member of the Frizzled family of transmembrane receptors, has been identified as a key Wnt receptor in Lgr5+ intestinal stem cells.[1][2][3][4][5] This guide provides an in-depth overview of the role of Fzd7 and its selective peptide inhibitor, Fz7-21, in the context of intestinal stem cell research. We will delve into the mechanism of action, present quantitative data from key studies, provide detailed experimental protocols, and visualize the relevant signaling pathways and experimental workflows.
The Role of Frizzled-7 (Fzd7) in Intestinal Stem Cells
Fzd7 is a seven-pass transmembrane receptor that, upon binding to its Wnt ligands (such as Wnt3 and Wnt2b), initiates a signaling cascade that is crucial for the maintenance and function of Lgr5+ ISCs, which reside at the base of the intestinal crypts.
Key Functions of Fzd7 in ISCs:
-
Wnt Reception: Fzd7 acts as a primary receptor for Wnt ligands, which are essential for ISC self-renewal.
-
Stem Cell Maintenance: Conditional deletion of the Fzd7 gene in the adult intestinal epithelium leads to a rapid loss of Lgr5+ stem cells.
-
Organoid Viability: Intestinal organoids, which are 3D in vitro models of the intestinal epithelium, undergo cell death upon deletion of Fzd7.
-
Epithelial Regeneration: Fzd7 is necessary for the proper regeneration of the intestinal epithelium following injury.
This compound: A Selective Peptide Inhibitor of Fzd7
This compound is a potent and selective peptide inhibitor that targets the cysteine-rich domain (CRD) of the Fzd7 receptor. Its mechanism of action involves binding to a previously uncharacterized site on the Fzd7 CRD, which alters the receptor's conformation and disrupts the formation of the Wnt-Fzd7-LRP6 ternary complex necessary for signal transduction. This targeted inhibition makes this compound a valuable tool for studying the specific roles of Fzd7 in intestinal stem cell biology and a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of Fzd7 modulation and this compound inhibition on intestinal stem cells and organoids.
Table 1: Effect of Fzd7 Deletion on Intestinal Crypts and Organoids
| Parameter | Condition | Result | Reference |
| Lgr5+ Stem Cells | Conditional Fzd7 Knockout (in vivo) | Rapid loss of stem cells within 1 day of deletion. | |
| Intestinal Organoid Viability | Fzd7 Deletion (in vitro) | Organoid death. | |
| Basal Wnt Signaling | Fzd7 Knockout Mice | Decreased basal Wnt signaling in crypts. | |
| Epithelial Regeneration | Fzd7 Knockout Mice (post-irradiation) | Impaired regenerative capacity. |
Table 2: Effect of this compound Peptide on Intestinal Organoids
| Parameter | Treatment | Concentration | Result | Reference |
| Organoid Stem Cell Potential (% organoids with ≥1 bud) | dthis compound (dimerized this compound) | 1 µM | Not significant | |
| 10 µM | P = 0.0007 (significant decrease) | |||
| 100 µM | P = 0.0008 (significant decrease) | |||
| 200 µM | P = 0.0036 (significant decrease) | |||
| Fz7-21S (scrambled peptide) | 200 µM | Not significant | ||
| Anti-LRP6 Antibody | 10 µg/ml | Significant decrease | ||
| Wnt Signaling (TOPbrite reporter assay) | This compound | ~100 nM (IC50) | Inhibition of Wnt3a-mediated signaling. | |
| Fz7-21S | - | No inhibition. |
Experimental Protocols
Intestinal Organoid Culture
This protocol provides a general framework for the culture of murine intestinal organoids, which are essential for studying the effects of this compound.
Materials:
-
Mouse small intestine
-
Gentle Cell Dissociation Reagent
-
Matrigel® Matrix
-
Advanced DMEM/F12 medium
-
N-2 and B-27 supplements
-
N-acetylcysteine
-
Recombinant murine EGF, Noggin, and R-spondin1
-
Y-27632 (ROCK inhibitor)
-
This compound peptide (and scrambled control)
Procedure:
-
Crypt Isolation: Isolate crypts from the murine small intestine using chelation and mechanical dissociation.
-
Matrigel Embedding: Resuspend the isolated crypts in Matrigel® and plate as domes in a pre-warmed 24-well plate.
-
Culture Medium: Overlay the Matrigel® domes with intestinal organoid culture medium containing essential growth factors (EGF, Noggin, R-spondin1).
-
Maintenance: Culture the organoids at 37°C and 5% CO2, changing the medium every 2-3 days. Passage the organoids every 5-7 days by mechanical disruption and re-plating in fresh Matrigel®.
This compound Treatment of Intestinal Organoids
Procedure:
-
Establish Organoid Cultures: Plate and culture intestinal organoids as described above for at least 48 hours to allow for stabilization.
-
Prepare this compound: Reconstitute and dilute the this compound peptide and the scrambled control peptide (Fz7-21S) to the desired working concentrations in the organoid culture medium.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound or the control peptide. Include a vehicle control (e.g., DMSO).
-
Analysis: After the desired incubation period (e.g., 48 hours), assess the organoids for changes in morphology, budding capacity (as a measure of stem cell function), and cell viability. This can be done using brightfield microscopy and assays like the MTT assay. For molecular analysis, RNA or protein can be extracted from the treated organoids.
Visualizations
Signaling Pathways
Caption: Canonical Wnt signaling pathway in intestinal stem cells and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for assessing the effect of this compound on intestinal organoids.
Conclusion and Future Directions
Fzd7 is a critical component of the Wnt signaling pathway that governs the fate of intestinal stem cells. The development of selective inhibitors like this compound provides researchers with a powerful tool to dissect the intricate mechanisms of ISC regulation. Future research will likely focus on further elucidating the downstream effects of Fzd7 inhibition, exploring the therapeutic potential of this compound in diseases characterized by aberrant Wnt signaling, and identifying other key players in the Fzd7-mediated signaling cascade. This knowledge will be instrumental in developing novel strategies for regenerative medicine and cancer therapy.
References
- 1. Frizzled7 Functions as a Wnt Receptor in Intestinal Epithelial Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frizzled7 functions as a Wnt receptor in intestinal epithelial Lgr5(+) stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frizzled7 functions as a Wnt receptor in intestinal epithelial Lgr5+ stem cells -ORCA [orca.cardiff.ac.uk]
- 5. stemcell.com [stemcell.com]
Fz7-21 Peptide: A Technical Guide to its Structure, Sequence, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Frizzled-7 receptor (FZD7), a key component of the Wnt signaling pathway, is frequently overexpressed in various aggressive solid tumors and is implicated in therapy resistance and cancer stem cell maintenance.[1][2] This makes it a compelling target for novel cancer therapeutics. This compound is a synthetic peptide antagonist that selectively targets FZD7, offering a promising tool for both basic research and drug development.[3][4] This document provides a comprehensive technical overview of the this compound peptide, including its structure, sequence, mechanism of action, and the experimental protocols used for its characterization.
Structure and Sequence
This compound is a 14-amino acid peptide identified from a phage display library.[3] Its sequence and key modifications are detailed below.
Sequence:
-
One-Letter Code: Ac-LPSDDLEFWCHVMY-NH2
-
Three-Letter Code: Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2
Modifications:
-
N-terminus: Acetylated (Ac)
-
C-terminus: Amidated (NH2)
Structural Features: The peptide binds to the extracellular Cysteine-Rich Domain (CRD) of the FZD7 receptor. Crystal structure analysis of the this compound and human FZD7 CRD complex (PDB ID: 5wbs) reveals that this compound binds at a previously uncharacterized site proximal to the lipid-binding groove. A key structural characteristic is the formation of disulfide bond dimers through the Cysteine at position 10 (Cys10), which is crucial for its interaction with and deactivation of the FZD7 dimer.
| Property | Value | Reference |
| Molecular Formula | C83H114N18O23S2 | |
| Molecular Weight | 1796.05 g/mol | |
| CAS Number | 2247635-23-8 | |
| Purity | >95% (typically verified by HPLC) |
Mechanism of Action
This compound acts as a selective antagonist of a subclass of Frizzled receptors, including FZD1, FZD2, and FZD7. Its mechanism is distinct from competitive antagonists that block the Wnt binding site.
Instead, this compound binding to the FZD7 CRD induces a conformational change in the receptor and alters the architecture of its lipid-binding groove. This allosteric modulation does not prevent Wnt3a from binding to FZD7. However, it effectively prevents the subsequent recruitment of the co-receptor LRP6, thereby blocking the formation of the functional Wnt3a-FZD7-LRP6 ternary signaling complex. The disruption of this complex is the key step in inhibiting the canonical Wnt/β-catenin signaling pathway.
References
The Discovery and Development of Fz7-21: A Targeted Peptide Inhibitor of the Wnt Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Summary: This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. FZD7, a key component of the Wnt signaling pathway, is frequently overexpressed in various cancers and plays a crucial role in cancer stem cell maintenance and therapy resistance.[1][2] this compound represents a promising therapeutic lead, demonstrating potent and selective inhibition of Wnt/β-catenin signaling by uniquely modulating the FZD7 receptor conformation. This guide details the quantitative data supporting its activity, the experimental protocols for its characterization, and visual representations of its mechanism and the workflows used in its development.
Discovery of this compound
This compound was identified from a phage display library screening for peptides that bind to the extracellular cysteine-rich domain (CRD) of FZD7.[3] This unbiased approach led to the discovery of a novel peptide with high affinity and selectivity for a subclass of Frizzled receptors.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a unique allosteric mechanism. Unlike traditional antagonists that block ligand binding, this compound binds to a previously uncharacterized site on the FZD7 CRD.[1] This binding event induces a conformational change in the receptor, altering the architecture of its lipid-binding groove.
Crystal structure analysis has revealed that this compound promotes the formation of an inactive FZD7 dimer. This altered conformation prevents the recruitment of the co-receptor LRP6 to the Wnt-FZD7 complex, a critical step for signal transduction. Consequently, the formation of the Wnt3a-FZD7-LRP6 ternary complex is disrupted, leading to the inhibition of downstream signaling.
Quantitative Data
The inhibitory activity and selectivity of this compound have been quantified in various in vitro assays. The data is summarized in the tables below.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | IC50 | Reference |
| TOPbrite Wnt/β-catenin reporter assay | HEK293 | WNT3A stimulation | 100 nM | |
| β-catenin stabilization assay | Mouse L cells | WNT3A stimulation | 50 nM |
Table 2: Binding Selectivity of this compound for Frizzled Receptor CRDs
| FZD Isoform | Binding |
| FZD1 | Yes |
| FZD2 | Yes |
| FZD4 | No |
| FZD5 | No |
| FZD7 | Yes |
| FZD8 | No |
Binding determined by Fluorescence Size-Exclusion Chromatography (FSEC).
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
TOPbrite Wnt/β-catenin Reporter Assay
This assay quantifies the activity of the canonical Wnt signaling pathway by measuring the expression of a luciferase reporter gene under the control of a TCF/LEF response element.
Protocol:
-
Cell Culture: HEK293-TB cells, which are HEK293 cells stably expressing a TOPbrite reporter construct, are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and puromycin.
-
Seeding: Cells are seeded into 96-well plates at a density of 20,000 cells per well and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with serum-free DMEM containing recombinant WNT3A (50 ng/mL) and varying concentrations of this compound or a scrambled control peptide (Fz7-21S). All conditions contain 1% DMSO.
-
Incubation: Cells are incubated for 6 hours at 37°C.
-
Lysis and Luciferase Measurement: After incubation, cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system, normalizing firefly luciferase activity to Renilla luciferase activity.
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Fluorescence Size-Exclusion Chromatography (FSEC) for Binding Analysis
FSEC is used to assess the binding of fluorescently labeled this compound to the CRDs of different FZD isoforms.
Protocol:
-
Protein Expression and Labeling: The extracellular CRDs of various FZD isoforms are expressed as Fc-fusion proteins. This compound and the control peptide Fz7-21S are synthesized with a 5-FAM fluorescent label at the N-terminus.
-
Binding Reaction: 5FAM-labeled peptide (1 µM) is incubated with each Fc-tagged FZD CRD protein (125 nM) overnight at 4°C in a buffer containing 20 mM HEPES (pH 7.5), 150 mM NaCl, and 0.05% (w/v) n-dodecyl-β-D-maltoside (DDM).
-
Size-Exclusion Chromatography: The samples are analyzed by FSEC on a Superdex 200 Increase 10/300 GL column equilibrated with the same buffer.
-
Fluorescence Detection: The elution of the fluorescently labeled peptide is monitored using a fluorescence detector with excitation and emission wavelengths of 495 nm and 520 nm, respectively.
-
Analysis: A shift in the elution volume of the fluorescent peptide in the presence of a specific FZD CRD indicates binding.
Mouse Intestinal Organoid Culture and Treatment
This ex vivo model is used to assess the effect of this compound on the function of intestinal stem cells.
Protocol:
-
Organoid Culture: Mouse intestinal crypts are isolated and cultured in Matrigel supplemented with a growth medium containing EGF, Noggin, and R-spondin to form organoids.
-
Treatment: Established organoids are treated with varying concentrations of dthis compound (a dimeric form of this compound) or the control peptide Fz7-21S for 48 hours. A LRP6-specific antibody is used as a positive control for Wnt signaling inhibition.
-
Morphological Analysis: The morphology of the organoids is observed by bright-field microscopy. The stem cell potential is quantified by counting the percentage of organoids with at least one bud per organoid.
-
RNA Sequencing: For gene expression analysis, organoids are treated with dthis compound (100 µM) or DMSO for 24 hours. RNA is then extracted and analyzed by RNA sequencing to identify changes in the expression of Wnt target genes.
Preclinical Development and Future Directions
The potent and selective inhibition of FZD7 by this compound, coupled with its demonstrated activity in a physiologically relevant organoid model, positions it as a strong candidate for further preclinical development. Future studies will likely focus on optimizing the peptide's pharmacokinetic properties, evaluating its efficacy and safety in in vivo cancer models, and exploring its potential in combination with other anti-cancer therapies. The novel mechanism of action of this compound offers a promising new strategy for targeting the Wnt signaling pathway in cancer and other diseases where this pathway is dysregulated.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Fz7-21 for In Vitro Research Applications
Introduction
This compound is a synthetic peptide that functions as a potent and selective antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3] FZD7 is frequently overexpressed in various aggressive solid tumors and plays a critical role in tumor initiation, cancer stem cell maintenance, and metastasis.[4][5] This makes FZD7 a compelling therapeutic target in oncology. This compound was identified from a phage display library and has become a valuable tool for in vitro research to probe the function of FZD7 and the consequences of its inhibition. This document provides a comprehensive technical overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its application in laboratory settings.
Mechanism of Action
This compound exerts its inhibitory effect on the Wnt/β-catenin signaling pathway through a unique mechanism. It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor. This binding occurs at a previously uncharacterized site proximal to the lipid-binding groove, altering the CRD's conformation.
Crucially, this compound does not function by directly blocking the binding of Wnt ligands (like Wnt-3a) to FZD7. Instead, its interaction with the FZD7 CRD induces a conformational change that deactivates the FZD7 dimer. This altered state prevents the subsequent recruitment of the co-receptor LRP6, thereby blocking the formation of the essential Wnt-FZD7-LRP6 ternary complex required for signal transduction. By preventing this three-way assembly, this compound effectively impairs downstream signaling, leading to the inhibition of β-catenin stabilization and its subsequent nuclear translocation.
Quantitative Data Summary
The following tables summarize the reported in vitro potency and binding affinity of this compound from various studies. These values are crucial for designing experiments and interpreting results.
Table 1: In Vitro Potency (IC₅₀)
| Assay Description | Cell Line | Treatment Conditions | IC₅₀ Value | Reference(s) |
| Wnt/β-catenin Signaling Inhibition | HEK293-TB | Stimulated with exogenous WNT3A | ~100 nM | |
| β-catenin Stabilization Blockade | Mouse L cells | Stimulated with WNT3A | 50 nM |
Table 2: Binding Affinity (EC₅₀)
| Target | Assay Method | EC₅₀ Value | Reference(s) |
| Human FZD7 CRD | Not Specified | 58 nM | |
| Mouse FZD7 CRD | Not Specified | 34 nM |
Experimental Protocols
Detailed methodologies are essential for the successful application of this compound in research. Below are protocols for key in vitro assays. A scrambled peptide, Fz7-21S, is recommended as a negative control for these experiments.
Wnt/β-catenin Reporter Assay
This assay quantifies the activity of the canonical Wnt pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of a TCF/LEF promoter.
Objective: To measure the dose-dependent inhibition of Wnt-induced signaling by this compound.
Materials:
-
HEK293-TB cells (or other suitable reporter cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Recombinant WNT3A protein
-
This compound peptide and Fz7-21S (negative control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Peptide Preparation: Prepare a dilution series of this compound and Fz7-21S in serum-free media. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).
-
Wnt Stimulation: Prepare a working solution of WNT3A at 50 ng/mL in serum-free media.
-
Treatment:
-
Remove growth media from the cells.
-
Add the this compound/Fz7-21S dilutions to the respective wells.
-
Immediately add the WNT3A working solution to all wells except for the unstimulated control.
-
Include wells for vehicle control (DMSO + WNT3A) and negative control (Fz7-21S + WNT3A).
-
-
Incubation: Incubate the plate for 6 hours at 37°C in a CO₂ incubator.
-
Lysis and Measurement:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Normalize the luminescence readings to the vehicle control and plot the dose-response curve to determine the IC₅₀ value for this compound.
Intestinal Organoid Culture Assay
This assay assesses the impact of this compound on the function and viability of stem cells within a 3D organoid model.
Objective: To determine the effect of this compound on intestinal stem cell function and organoid morphology.
Materials:
-
Mouse intestinal organoids cultured in Matrigel
-
Organoid growth medium (e.g., IntestiCult™)
-
This compound peptide (e.g., 200 µM) and Fz7-21S control
-
DMSO (vehicle control)
-
24-well culture plates
-
Inverted microscope
Protocol:
-
Organoid Plating: Plate established intestinal organoids in Matrigel domes in a 24-well plate.
-
Add Medium: After the Matrigel has solidified, add 500 µL of organoid growth medium to each well.
-
Treatment: Add this compound (final concentration 200 µM), Fz7-21S, or DMSO vehicle directly to the medium. A known Wnt inhibitor can be used as a positive control.
-
Incubation: Culture the organoids for 48 hours, monitoring for morphological changes.
-
Imaging and Analysis:
-
Acquire brightfield images of the organoids daily.
-
Assess morphology. Inhibition of Wnt signaling typically results in the loss of budding crypt structures and the development of a cystic, non-proliferative morphology.
-
Quantify the percentage of organoids with ≥1 bud per organoid to assess stem cell potential.
-
For further analysis, organoids can be harvested for ATP assays (viability), Caspase-3/7 assays (apoptosis), or fixed for immunofluorescence staining (e.g., Ki67 for proliferation).
-
β-catenin Stabilization Assay (by Western Blot)
This assay directly measures the cellular levels of β-catenin protein, which is stabilized in response to Wnt signaling.
Objective: To visualize the inhibition of WNT3A-mediated β-catenin stabilization by this compound.
Materials:
-
Mouse L cells (or other Wnt-responsive cell line)
-
WNT3A conditioned media or recombinant WNT3A
-
This compound peptide (e.g., 1 µM)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Culture mouse L cells to ~80% confluency. Treat cells with WNT3A-conditioned media in the presence of this compound (1 µM) or vehicle control for 3-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies (anti-β-catenin and anti-loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize the β-catenin signal to the loading control. Compare the levels of stabilized β-catenin between treated and control samples.
Conclusion
This compound is a highly specific and effective peptide tool for the in vitro investigation of FZD7-mediated Wnt signaling. Its well-characterized mechanism of action, which involves the allosteric inhibition of the Wnt-FZD7-LRP6 complex formation, distinguishes it from direct Wnt-binding antagonists. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments, furthering our understanding of the role of FZD7 in both normal physiology and disease states like cancer.
References
In-Depth Technical Guide on the Biological Activity of the Fz7-21 Compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of the Fz7-21 peptide, a selective antagonist of the Frizzled-7 (FZD7) receptor. This document details its mechanism of action, presents quantitative data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Selective Antagonism of FZD7
This compound is a peptide identified through phage display that selectively targets the Frizzled-7 receptor (FZD7), a key component of the Wnt/β-catenin signaling pathway.[1][2] Its primary mechanism of action involves binding to the extracellular cysteine-rich domain (CRD) of FZD7.[1][2] This interaction induces a conformational change in the CRD and alters the architecture of its lipid-binding groove.[1]
Notably, the dimeric form of the peptide, dthis compound, which forms through a disulfide bond at Cys10, is a potent inhibitor. Crystal structure analysis has revealed that dthis compound binds to a novel site on the FZD7 CRD, which leads to the deactivation of the FZD7 dimer. This binding does not block the interaction between Wnt3a and FZD7. Instead, it prevents the subsequent recruitment of the co-receptor LRP6, thereby disrupting the formation of the Wnt3a-FZD7-LRP6 ternary complex essential for signal transduction.
Quantitative Efficacy Data
The inhibitory activity of this compound and its dimeric form has been quantified in various in vitro assays. The following table summarizes the key efficacy data.
| Compound | Assay Type | Cell Line | Stimulation | IC50 | Reference(s) |
| This compound | Wnt/β-catenin signaling | HEK293 | WNT3A | 100 nM | |
| This compound | β-catenin stabilization | Mouse L cells | WNT3A | 50 nM | |
| dthis compound | Wnt/β-catenin signaling | HEK293-TB | mWNT3A | Low nM |
Signaling Pathway Inhibition
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits Wnt/β-catenin signaling by binding to the FZD7 receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.
TOPbrite Dual-Luciferase Reporter Assay
This assay is used to quantify the inhibition of Wnt/β-catenin signaling in response to this compound.
1. Cell Culture and Transfection:
-
Culture HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive firefly luciferase reporter (TOPbrite) and a constitutively expressed Renilla luciferase reporter, in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
2. Compound Treatment and Wnt Stimulation:
-
24 hours after seeding, replace the medium with fresh medium containing varying concentrations of this compound or its variants. A negative control peptide (Fz7-21S) and a vehicle control (e.g., DMSO) should be included.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with recombinant WNT3A (e.g., 50 ng/mL) for 6-8 hours.
3. Cell Lysis and Luminescence Measurement:
-
Following stimulation, lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after the addition of the firefly luciferase substrate.
-
Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Calculate the percentage of inhibition relative to the WNT3A-stimulated control and plot the results to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is employed to analyze the binding kinetics and competitive interactions between this compound, FZD7, WNT3A, and LRP6.
1. Immobilization of FZD7 CRD:
-
Covalently immobilize the purified human FZD7 CRD protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
2. Binding Analysis of dthis compound:
-
Inject a series of concentrations of dthis compound over the sensor surface to determine the binding affinity (KD), association rate (ka), and dissociation rate (kd).
-
Regenerate the sensor surface between injections using a low pH buffer (e.g., glycine-HCl).
3. Ternary Complex Disruption Assay:
-
To assess the effect of dthis compound on the Wnt3a-FZD7-LRP6 complex formation, first saturate the immobilized FZD7 CRD with dthis compound.
-
Subsequently, inject a mixture of WNT3A and dthis compound.
-
In a parallel experiment, inject WNT3A alone to serve as a control.
-
Following the WNT3A injection (with or without dthis compound), inject the LRP6(E3E4) fragment to monitor the formation of the ternary complex.
-
A reduction in the LRP6 binding signal in the presence of dthis compound indicates the disruption of the ternary complex.
Intestinal Organoid Stem Cell Function Assay
This assay evaluates the impact of this compound on the stem cell function within intestinal organoids.
1. Organoid Culture:
-
Establish and maintain mouse or human intestinal organoids from intestinal crypts embedded in Matrigel, following established protocols. Culture the organoids in a specialized organoid growth medium.
2. Treatment with dthis compound:
-
Once organoids are well-established, treat them with varying concentrations of dthis compound (e.g., 1 µM to 200 µM) or a negative control peptide.
-
An inhibitor of Wnt signaling, such as an anti-LRP6 antibody, can be used as a positive control.
-
Culture the organoids in the presence of the compounds for a specified period, typically 48 hours.
3. Analysis of Stem Cell Potential:
-
After the treatment period, acquire images of the organoids using a microscope.
-
Quantify the stem cell potential by determining the percentage of organoids that exhibit at least one bud per organoid. A decrease in the percentage of budding organoids indicates impaired stem cell function.
4. Gene Expression Analysis (Optional):
-
Treat organoids with dthis compound (e.g., 100 µM) or DMSO for 24 hours.
-
Extract mRNA from the treated organoids and perform RNA sequencing (RNA-seq) to analyze changes in the expression of Wnt target genes and other relevant transcripts.
Experimental Workflow Visualization
The following diagram outlines the typical experimental workflow for characterizing the biological activity of this compound.
Caption: A typical workflow for evaluating the this compound compound.
This guide provides a detailed overview of the biological activity of this compound, offering valuable information for researchers engaged in the study of Wnt signaling and the development of novel therapeutics targeting this pathway. The provided protocols and data serve as a foundational resource for further investigation and application of this potent and selective FZD7 antagonist.
References
Methodological & Application
Fz7-21: A Potent Peptide Antagonist of the Frizzled-7 Receptor
Application Notes and Protocols for Cell-Based Assays
Introduction
Fz7-21 is a selective peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the canonical Wnt/β-catenin signaling pathway. Dysregulation of the Wnt/FZD7 pathway is implicated in the progression of various cancers, making it a compelling target for therapeutic development. This compound binds to the extracellular cysteine-rich domain (CRD) of FZD7, thereby inhibiting the interaction between FZD7 and Wnt ligands. This specific antagonism leads to the suppression of downstream signaling events, including the stabilization of β-catenin and the subsequent transcription of Wnt target genes. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to probe the Wnt/β-catenin signaling pathway.
Mechanism of Action
This compound functions by disrupting the formation of the Wnt-FZD7-LRP6 ternary complex.[1][2] Unlike some inhibitors that block the Wnt binding site directly, this compound binds to a distinct site on the FZD7 CRD, inducing a conformational change that prevents the recruitment of the LRP6 co-receptor. This allosteric inhibition effectively halts the signal transduction cascade initiated by Wnt ligands. A scrambled peptide, Fz7-21S, which has no effect on Wnt signaling, is available as a negative control.[2]
Quantitative Data Summary
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| TOPbrite Luciferase Reporter | HEK293-TB | IC50 | ~100 nM | |
| β-catenin Stabilization | Mouse L cells | IC50 | ~50 nM | |
| FZD7 CRD Binding (Human) | Biochemical Assay | EC50 | 58 nM | |
| FZD7 CRD Binding (Mouse) | Biochemical Assay | EC50 | 34 nM | |
| Intestinal Organoid Budding | Mouse Intestinal Organoids | Inhibition | Significant at 10 µM |
Experimental Protocols
Protocol 1: Wnt/β-catenin Signaling Inhibition using a Luciferase Reporter Assay
This protocol describes the use of this compound to inhibit Wnt3a-induced β-catenin activity in HEK293-TB cells, which stably express a TCF/LEF-responsive luciferase reporter.
Materials:
-
HEK293-TB cells
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Wnt3a protein
-
This compound peptide
-
Fz7-21S control peptide
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HEK293-TB cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Seed 20,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Peptide Treatment:
-
Prepare a dilution series of this compound and Fz7-21S in serum-free DMEM. A typical concentration range is 1 nM to 10 µM.
-
Remove the culture medium from the cells and replace it with 90 µL of the peptide dilutions.
-
Incubate for 1 hour at 37°C.
-
-
Wnt3a Stimulation:
-
Prepare a 10X stock of recombinant Wnt3a in serum-free DMEM. The final concentration should be 50 ng/mL.
-
Add 10 µL of the 10X Wnt3a stock to each well. For negative controls, add 10 µL of serum-free DMEM.
-
Incubate for 6 hours at 37°C.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the dual-luciferase reporter assay system.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of β-catenin Stabilization by Western Blot
This protocol details the assessment of this compound's ability to block Wnt3a-induced accumulation of β-catenin in mouse L cells.
Materials:
-
Mouse L cells
-
L-Wnt-3A cells (for conditioned medium production)
-
DMEM, high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound peptide
-
Fz7-21S control peptide
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of Wnt3a Conditioned Medium:
-
Culture L-Wnt-3A cells to confluence in DMEM with 10% FBS.
-
Replace the medium and collect the conditioned medium after 4 days.
-
Filter the conditioned medium through a 0.22 µm filter and store at 4°C.
-
-
Cell Seeding and Treatment:
-
Seed mouse L cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or Fz7-21S in serum-free DMEM for 1 hour.
-
Replace the medium with a 1:1 mixture of fresh DMEM and Wnt3a conditioned medium, containing the respective peptide concentrations.
-
Incubate for 4 hours at 37°C.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the β-catenin signal to the β-actin signal.
-
Protocol 3: Intestinal Organoid Culture and Treatment
This protocol describes the culture of mouse intestinal organoids and their treatment with this compound to assess its effect on stem cell function, as measured by organoid budding.
Materials:
-
Mouse intestinal crypts
-
Matrigel
-
Advanced DMEM/F12
-
HEPES, Glutamax, N2, B27 supplements
-
N-acetylcysteine
-
Recombinant mouse EGF, Noggin, and R-spondin1
-
This compound peptide
-
Fz7-21S control peptide
-
24-well tissue culture plates
-
Microscope with imaging capabilities
Procedure:
-
Organoid Seeding:
-
Isolate intestinal crypts from the mouse small intestine.
-
Resuspend the crypts in Matrigel at a density of approximately 200-500 crypts per 50 µL.
-
Plate 50 µL of the Matrigel-crypt suspension as a dome in the center of each well of a pre-warmed 24-well plate.
-
Polymerize the Matrigel by incubating at 37°C for 15-20 minutes.
-
Overlay each dome with 500 µL of complete organoid growth medium (Advanced DMEM/F12 with supplements, EGF, Noggin, and R-spondin1).
-
-
Peptide Treatment:
-
After 24-48 hours of culture, when organoids have formed, add this compound or Fz7-21S to the culture medium at the desired concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Culture the organoids for an additional 48 hours, replacing the medium with fresh medium containing the peptides after 24 hours.
-
-
Analysis of Organoid Morphology:
-
Acquire brightfield images of the organoids in each well.
-
Quantify the number of budding and non-budding (cystic) organoids. A budding organoid is defined as having at least one crypt-like domain.
-
Calculate the percentage of budding organoids for each treatment condition.
-
A significant decrease in the percentage of budding organoids in the this compound treated group compared to the control indicates an impairment of intestinal stem cell function.
-
References
Application Notes and Protocols for Fz7-21 in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fz7-21 is a selective peptide inhibitor of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3][4] The Wnt pathway is crucial for stem cell self-renewal and tissue homeostasis in various organs, and its dysregulation is implicated in diseases such as cancer.[5] Organoids, three-dimensional self-organizing structures derived from stem cells, provide a powerful in vitro model to study these processes. This compound offers a valuable tool to dissect the specific role of FZD7-mediated Wnt signaling in organoid development, maintenance, and disease modeling.
These application notes provide a comprehensive guide for utilizing this compound in organoid cultures, with a focus on intestinal organoids where its effects have been well-documented.
Mechanism of Action
This compound selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor. This binding event does not block the interaction between Wnt ligands (like Wnt3a) and FZD7. Instead, it prevents the subsequent crucial step of forming a ternary complex with the co-receptor LRP6 (low-density lipoprotein receptor-related protein 6). The disruption of this Wnt-FZD7-LRP6 complex formation effectively inhibits the canonical Wnt/β-catenin signaling cascade.
Applications in Organoid Culture
-
Studying Stem Cell Biology: FZD7 is enriched in Lgr5+ intestinal stem cells. This compound can be used to investigate the specific role of FZD7 in stem cell maintenance, proliferation, and differentiation within the organoid niche.
-
Cancer Research: FZD7 is overexpressed in several cancers. Patient-derived cancer organoids can be treated with this compound to assess the dependency of tumor growth on FZD7 signaling and to evaluate its potential as a therapeutic target.
-
Drug Discovery and Screening: this compound can serve as a positive control for inhibitors of the Wnt pathway in high-throughput drug screens using organoid models.
Experimental Protocols
General Organoid Culture
Standard protocols for the generation and maintenance of organoids from the tissue of interest should be followed. This typically involves embedding isolated crypts or single stem cells in a basement membrane extract (BME) such as Matrigel and providing a specialized growth medium.
Preparation of this compound Stock Solution
-
Reconstitution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to a stock concentration of 1-10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 1: Inhibition of Intestinal Organoid Budding
This protocol is designed to assess the effect of this compound on the self-renewal capacity of intestinal stem cells, which is visualized by the budding of crypt-like domains in the organoids.
Materials:
-
Established intestinal organoid cultures
-
This compound stock solution
-
Organoid culture medium
-
Vehicle control (e.g., DMSO)
-
Multi-well culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Culture intestinal organoids until they form well-established budding structures.
-
Prepare fresh organoid medium containing the desired final concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM, 200 µM of the dimerized form, dthis compound). Also, prepare a vehicle control medium (e.g., containing the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the organoid cultures and replace it with the this compound-containing or control medium.
-
Incubate the organoids for 48 hours.
-
After 48 hours, acquire brightfield images of the organoids in each condition.
-
Quantify the stem cell potential by counting the number of organoids with at least one bud versus those without. Express this as a percentage of budding organoids.
-
Perform statistical analysis to determine the significance of the observed effects.
Protocol 2: Analysis of Gene Expression Changes
This protocol outlines the steps to analyze changes in gene expression in response to this compound treatment, for example, by RNA sequencing (RNA-seq).
Materials:
-
Established intestinal organoid cultures
-
This compound stock solution
-
Organoid culture medium
-
Vehicle control (e.g., DMSO)
-
RNA extraction kit
-
Reagents and equipment for RNA-seq
Procedure:
-
Treat established organoid cultures with a specific concentration of this compound (e.g., 100 µM dthis compound) or a vehicle control.
-
Incubate the organoids for 24 hours.
-
After the incubation period, harvest the organoids from the BME matrix.
-
Extract total RNA from the organoids using a suitable RNA extraction kit, following the manufacturer's instructions.
-
Proceed with library preparation and RNA sequencing.
-
Analyze the sequencing data to identify differentially expressed genes between the this compound-treated and control groups. Focus on known Wnt target genes and stem cell markers (e.g., Lgr5, Axin2, Olfm4).
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of a dimerized and more potent form of this compound (dthis compound) on the budding of mouse intestinal organoids after 48 hours of treatment.
| Treatment Group | Concentration | Percentage of Organoids with ≥1 Bud (Mean ± SEM) |
| DMSO (Control) | - | ~55% |
| dthis compound | 1 µM | Not significantly different from control |
| dthis compound | 10 µM | ~35% |
| dthis compound | 100 µM | ~25% |
| dthis compound | 200 µM | ~20% |
| Fz7-21S (scrambled peptide) | 200 µM | Not significantly different from control |
| anti-LRP6 (positive control) | 10 µg/ml | ~15% |
Data adapted from a published study. Absolute percentages are approximate based on graphical representation in the source material.
Troubleshooting
-
Low Efficacy:
-
Peptide Stability: Ensure proper storage and handling of the this compound peptide to maintain its activity.
-
Peptide Form: Note that some studies use a dimerized form (dthis compound) which may have higher potency.
-
Concentration: The effective concentration may vary depending on the organoid type and culture conditions. Perform a dose-response curve to determine the optimal concentration.
-
-
Organoid Death:
-
High Concentration: High concentrations of this compound may lead to the complete collapse of organoid cultures due to the critical role of Wnt signaling. Use a range of concentrations to find a balance between inhibition and viability.
-
Off-Target Effects: While this compound is selective for the FZD7 subclass, off-target effects at very high concentrations cannot be entirely ruled out.
-
-
Variability in Results:
-
Organoid Heterogeneity: Organoid cultures can be heterogeneous. Ensure a sufficient number of organoids are analyzed per condition to account for this variability.
-
Passage Number: Use organoids from a consistent passage number for experiments to minimize variation.
-
Conclusion
This compound is a powerful and selective tool for probing the function of FZD7-mediated Wnt signaling in organoid systems. By inhibiting this pathway, researchers can gain valuable insights into stem cell biology, disease mechanisms, and potential therapeutic strategies. The protocols and data presented here provide a solid foundation for incorporating this compound into organoid-based research.
References
- 1. researchgate.net [researchgate.net]
- 2. stemcell.com [stemcell.com]
- 3. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 4. A selective peptide inhibitor of Frizzled 7 receptors disrupts intestinal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frizzled7 Functions as a Wnt Receptor in Intestinal Epithelial Lgr5+ Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fz7-21 Treatment for HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fz7-21 is a synthetic peptide that acts as a selective antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial in embryonic development, tissue homeostasis, and its dysregulation is implicated in various cancers. This compound exerts its inhibitory effect by binding to the extracellular cysteine-rich domain (CRD) of FZD7, thereby preventing the formation of the Wnt-FZD-LRP6 ternary complex and subsequent downstream signaling.[3] These application notes provide detailed protocols for the treatment of Human Embryonic Kidney 293 (HEK293) cells with this compound to study the inhibition of the Wnt/β-catenin pathway.
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
This compound is a peptide antagonist that specifically targets the Frizzled-7 (FZD7) receptor. In the canonical Wnt signaling pathway, the binding of a Wnt ligand to the FZD receptor and its co-receptor LRP5/6 initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, driving the expression of target genes involved in cell proliferation, differentiation, and survival. This compound disrupts this process by binding to the cysteine-rich domain of FZD7, which in turn alters the receptor's conformation and prevents the binding of Wnt proteins.[1][3] This ultimately leads to the degradation of β-catenin and the suppression of Wnt target gene expression.
Figure 1: this compound Inhibition of the Wnt/β-catenin Signaling Pathway.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound treatment in HEK293 cells.
| Parameter | Value | Cell Line | Stimulation | Reference |
| IC50 | 100 nM | HEK293 | Exogenous WNT3A | |
| IC50 | 50 nM | Mouse L cells | WNT3A-mediated β-catenin stabilization |
Experimental Protocols
General Cell Culture and Maintenance of HEK293 Cells
A standardized protocol for the culture of HEK293 cells is crucial for reproducible results.
Figure 2: General Workflow for HEK293 Cell Culture.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 culture flasks
-
Incubator (37°C, 5% CO2)
Protocol:
-
Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, aspirate the medium, wash the cells with PBS, and detach them using 0.25% Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks at the desired density.
This compound Treatment Protocol for Wnt Pathway Inhibition Assay
This protocol details the treatment of HEK293 cells with this compound to assess the inhibition of Wnt/β-catenin signaling, often measured using a luciferase reporter assay.
Materials:
-
HEK293 cells stably expressing a β-catenin responsive reporter (e.g., TOP-Flash)
-
This compound peptide
-
Recombinant Wnt3a protein
-
Opti-MEM or serum-free medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed HEK293-TOP-Flash cells in a 96-well white, clear-bottom plate at a density of 4 x 104 cells per well in complete growth medium. Allow cells to attach overnight.
-
Starvation (Optional but Recommended): The following day, replace the medium with serum-free medium or Opti-MEM and incubate for 4-6 hours. This step helps to reduce background Wnt signaling.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free medium. Add the desired concentrations of this compound to the appropriate wells. A common concentration range to test is from 1 nM to 10 µM. Incubate for 1-2 hours at 37°C.
-
Wnt3a Stimulation: Prepare a solution of recombinant Wnt3a in serum-free medium at a final concentration of 50-100 ng/mL. Add the Wnt3a solution to all wells except the negative control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Luciferase Assay: After incubation, perform the luciferase assay according to the manufacturer's instructions. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
Figure 3: Workflow for this compound Treatment and Luciferase Reporter Assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background luciferase activity | High endogenous Wnt signaling in HEK293 cells. | Increase serum starvation time. Use a lower passage number of cells. |
| Low signal-to-noise ratio | Suboptimal Wnt3a concentration or incubation time. | Optimize Wnt3a concentration (titration from 25-200 ng/mL). Optimize incubation time (12-36 hours). |
| Inconsistent results | Variation in cell density or reagent preparation. | Ensure accurate cell counting and seeding. Prepare fresh dilutions of this compound and Wnt3a for each experiment. |
| This compound insolubility | Improper dissolution of the peptide. | Dissolve this compound in a small amount of DMSO before diluting in aqueous buffer. Ensure the final DMSO concentration is below 0.5%. |
Conclusion
This compound is a potent and selective inhibitor of the FZD7 receptor, making it a valuable tool for studying the Wnt/β-catenin signaling pathway in HEK293 cells and other relevant models. The provided protocols offer a framework for investigating the effects of this compound on Wnt-mediated cellular responses. Careful optimization of experimental conditions is recommended to ensure robust and reproducible data.
References
Application Notes and Protocols for Fz7-21 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Frizzled-7 (FZD7), a transmembrane receptor of the Wnt signaling pathway, is frequently overexpressed in a variety of cancers and is implicated in tumor initiation, progression, and the maintenance of cancer stem cells.[1][2][3] this compound is a synthetic peptide antagonist that selectively binds to the FZD7 receptor.[4][5] By inhibiting the interaction between Wnt ligands and FZD7, this compound disrupts the downstream Wnt/β-catenin signaling cascade, presenting a promising therapeutic strategy for cancers dependent on this pathway. These application notes provide detailed protocols for the administration of this compound in mouse models of cancer, based on established methodologies for similar therapeutic agents.
Mechanism of Action
This compound is a peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor. In the canonical Wnt signaling pathway, the binding of a Wnt ligand to the FZD7 receptor and its co-receptor, LRP5/6, initiates a signaling cascade that leads to the stabilization and nuclear translocation of β-catenin. Nuclear β-catenin then acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, survival, and differentiation. This compound competitively inhibits the binding of Wnt ligands to FZD7, thereby preventing the activation of the downstream signaling pathway and suppressing tumor growth.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HEK293-TB | TOPbrite dual-luciferase reporter assay | IC50 (WNT3A-induced signaling) | ~100 nM |
In Vivo Efficacy of an Anti-FZD7 Antibody (as a proxy for this compound)
| Mouse Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| Wilms Tumor Xenograft | anti-FZD7-288.1 | 10 mg/kg | Intravenous | Significant inhibition of tumor growth | |
| Wilms Tumor Xenograft | anti-FZD7-288.1 | 10 mg/kg | Intravenous | Reduction in tumor volume in a subset of treated mice |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Xenograft Mouse Model
This protocol is a proposed methodology based on studies with similar FZD7 inhibitors, such as the anti-FZD7 antibody anti-FZD7-288.1, due to the limited availability of published in vivo protocols for the this compound peptide.
1. Materials
-
This compound peptide (lyophilized)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS) or other suitable vehicle
-
Human cancer cell line with high FZD7 expression (e.g., Wilms tumor, hepatocellular carcinoma, or colorectal cancer cell lines)
-
Immunocompromised mice (e.g., NOD/SCID or NSG mice)
-
Matrigel (or similar basement membrane matrix)
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Animal balance
2. Methods
-
Preparation of this compound Solution:
-
Reconstitute the lyophilized this compound peptide in sterile PBS to the desired stock concentration.
-
Vortex gently to ensure complete dissolution.
-
Further dilute the stock solution with sterile PBS to the final injection concentration. It is recommended to prepare the solution fresh for each administration.
-
-
Xenograft Tumor Implantation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
This compound Administration:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Based on studies with an anti-FZD7 antibody, a starting dose of 10 mg/kg of this compound is proposed. Dose-response studies may be necessary to determine the optimal dosage.
-
Administer the this compound solution to the treatment group via intravenous (i.v.) or intraperitoneal (i.p.) injection. The control group should receive an equivalent volume of the vehicle.
-
The frequency of administration will depend on the pharmacokinetic properties of the peptide. A starting frequency of two to three times per week is suggested.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Wnt pathway markers, Western blot).
-
Protocol 2: Evaluation of Wnt Pathway Inhibition in Tumor Tissue
1. Materials
-
Excised tumors from control and this compound treated mice
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
2. Methods
-
Protein Extraction:
-
Homogenize the tumor tissue in RIPA buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of the target proteins. A significant decrease in the expression of β-catenin, c-Myc, and Cyclin D1 in the this compound treated group would indicate successful inhibition of the Wnt pathway.
-
Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the in vivo efficacy of this compound.
References
Preparing Fz7-21 Stock Solution in DMSO: An Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fz7-21 is a potent and selective peptide antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway.[1][2][3][4] Dysregulation of the Wnt/FZD7 axis is implicated in various cancers, making this compound a valuable tool for research and a potential therapeutic agent. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in dimethyl sulfoxide (DMSO), ensuring optimal stability and performance in downstream applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various suppliers.
| Parameter | Value | Source(s) |
| Molecular Weight | 1779.96 g/mol (as free peptide) or 1796.05 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | Up to 100 mg/mL (55.68 mM - 56.18 mM) | |
| Recommended Solvent | Anhydrous/newly opened DMSO | |
| Storage of Powder | -20°C for 1 year or -80°C for 2 years (sealed, away from moisture and light) | |
| Storage of DMSO Stock Solution | -20°C for up to 1 month or -80°C for up to 6 months |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. Adjustments can be made based on the desired final concentration.
Materials
-
This compound peptide (lyophilized powder)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
Procedure
-
Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming on the peptide.
-
Reagent Preparation: Ensure the DMSO is anhydrous or from a newly opened bottle, as DMSO is hygroscopic and absorbed water can affect the solubility and stability of the peptide.
-
Mass Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the mass of the this compound peptide. For example, for 1 mg of this compound (assuming a molecular weight of 1796.05 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 1796.05 g/mol ) = 0.00005568 L = 55.68 µL
-
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the vial for 10-20 seconds to facilitate dissolution.
-
For complete dissolution, sonicate the solution in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Properly label all aliquots with the compound name, concentration, date of preparation, and storage conditions.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for this compound Stock Solution Preparation.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the Wnt signaling pathway.
References
Application Notes and Protocols for Assessing Fz7-21 Binding to FZD7
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Frizzled-7 (FZD7) receptor, a member of the G protein-coupled receptor family, is a critical component of the Wnt signaling pathway.[1] Aberrant Wnt/FZD7 signaling is implicated in the progression of various cancers, making FZD7 a compelling target for therapeutic intervention. Fz7-21 is a selective peptide antagonist that binds to the extracellular cysteine-rich domain (CRD) of FZD7, altering its conformation and inhibiting Wnt/β-catenin signaling.[2][3] These application notes provide detailed protocols for assessing the binding of this compound to FZD7 and its functional consequences on the Wnt pathway.
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of this compound with the FZD7 receptor.
| Parameter | Description | Value | Cell Line/System | Reference |
| IC50 | Wnt/β-catenin signaling inhibition | 100 nM | HEK293 cells stimulated with WNT3A | [2][3] |
| IC50 | WNT3A-mediated β-catenin stabilization | 50 nM | Mouse L cells | |
| EC50 | Binding to human FZD7 CRD | 58 nM | In vitro | |
| EC50 | Binding to mouse FZD7 CRD | 34 nM | In vitro |
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor, LRP5/6. This leads to the recruitment of Dishevelled (DVL), inhibition of the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1α), and subsequent accumulation of β-catenin in the cytoplasm. Nuclear translocation of β-catenin allows it to act as a transcriptional co-activator with TCF/LEF transcription factors, driving the expression of Wnt target genes. This compound antagonizes this pathway by binding to the FZD7 receptor, preventing Wnt-mediated activation.
Caption: Wnt/β-catenin signaling and this compound inhibition.
Experimental Protocols
Biophysical Binding Assay: Surface Plasmon Resonance (SPR)
This protocol outlines a method to measure the direct binding of this compound to the purified extracellular cysteine-rich domain (CRD) of FZD7.
Workflow:
Caption: Surface Plasmon Resonance (SPR) workflow.
Materials:
-
Purified recombinant FZD7 CRD with a tag (e.g., His-tag or Fc-tag)
-
Synthetic this compound peptide (>95% purity)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 for amine coupling, or a capture-based chip)
-
Immobilization reagents (e.g., EDC/NHS for amine coupling)
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
FZD7 CRD Purification: Express and purify the FZD7 CRD using standard chromatography techniques. The purification of the mouse FZD8 CRD, which is structurally similar, involves expression in E. coli, denaturation of inclusion bodies with 8 M urea, and refolding by rapid dilution.
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran surface of a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize the FZD7 CRD to the activated surface via amine coupling to a target density of approximately 5000 response units (RU).
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Binding Analysis:
-
Equilibrate the system with running buffer at a constant flow rate (e.g., 30 µL/min).
-
Prepare a dilution series of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject each concentration of this compound over the FZD7 CRD and a reference flow cell for a defined association time (e.g., 180 seconds).
-
Switch back to running buffer and monitor the dissociation for a defined time (e.g., 300 seconds).
-
After each cycle, regenerate the sensor surface with a pulse of regeneration solution.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Cellular Functional Assay: Wnt/β-catenin Reporter Assay
This assay measures the ability of this compound to inhibit Wnt3a-induced activation of the β-catenin signaling pathway using a luciferase reporter system.
Workflow:
Caption: Wnt/β-catenin reporter assay workflow.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
TOPflash (or equivalent TCF/LEF firefly luciferase reporter) and pRL-TK (Renilla luciferase control) plasmids
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Recombinant Wnt3a protein or Wnt3a-conditioned medium
-
This compound peptide
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 104 cells per well and incubate overnight.
-
Transfection:
-
Co-transfect the cells with the TOPflash and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Treatment and Stimulation:
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the transfection medium and add the this compound dilutions to the cells.
-
Immediately add Wnt3a to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer from the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the kit manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Functional Assay: β-catenin Stabilization Assay
This Western blot-based assay directly assesses the ability of this compound to block Wnt3a-induced accumulation of β-catenin in the cytoplasm.
Workflow:
Caption: β-catenin stabilization assay workflow.
Materials:
-
Mouse L cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Recombinant Wnt3a protein
-
This compound peptide
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed Mouse L cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 100 ng/mL Wnt3a for 4 hours.
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for β-catenin and GAPDH.
-
Normalize the β-catenin signal to the GAPDH signal.
-
Plot the normalized β-catenin levels against the this compound concentration to determine the IC50 value.
-
Conclusion
The protocols described in these application notes provide a comprehensive framework for characterizing the binding of the FZD7 antagonist, this compound, and its functional effects on the Wnt/β-catenin signaling pathway. By employing a combination of biophysical and cell-based assays, researchers can obtain detailed insights into the mechanism of action of this compound and its potential as a therapeutic agent.
References
Application Notes and Protocols: In Vitro Inhibition of Wnt Signaling Using Fz7-21
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, particularly the canonical Wnt/β-catenin signaling cascade, is implicated in the initiation and progression of numerous cancers and other diseases. The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, is frequently overexpressed in various tumor types, making it an attractive therapeutic target. Fz7-21 is a selective peptide antagonist of FZD7 that has been shown to effectively inhibit Wnt/β-catenin signaling in vitro.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound to inhibit Wnt signaling in various in vitro experimental settings.
Mechanism of Action
This compound is a peptide that selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor. This binding is isoform-selective, with high affinity for FZD1, FZD2, and FZD7, and minimal binding to other FZD isoforms such as FZD4, FZD5, FZD8, FZD9, or FZD10. The interaction of this compound with the FZD7 CRD alters its conformation, which in turn disrupts the formation of the WNT-FZD-LRP6 ternary complex. This prevention of the signaling complex assembly effectively blocks the downstream cascade that leads to the stabilization and nuclear translocation of β-catenin, thereby inhibiting the transcription of Wnt target genes.
Data Presentation
In Vitro Activity of this compound
| Parameter | Cell Line/System | Condition | Value | Reference |
| IC50 | HEK293 | WNT3A-stimulated Wnt/β-catenin signaling | 100 nM | |
| IC50 | Mouse L cells | WNT3A-mediated β-catenin stabilization | 50 nM | |
| EC50 | Human FZD7 CRD | Binding affinity | 58 nM | |
| EC50 | Mouse FZD7 CRD | Binding affinity | 34 nM | |
| EC50 | Human FZD1 CRD | Binding affinity | 19 nM | |
| EC50 | Human FZD2 CRD | Binding affinity | 27 nM |
Selectivity of this compound for FZD Receptor CRDs
| FZD Isoform | Binding | Reference |
| FZD1 | Yes | |
| FZD2 | Yes | |
| FZD4 | No | |
| FZD5 | No | |
| FZD7 | Yes | |
| FZD8 | No | |
| FZD9 | No | |
| FZD10 | No |
Experimental Protocols
Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)
This protocol describes the use of a TCF/LEF-responsive luciferase reporter to quantify the inhibitory effect of this compound on Wnt signaling.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash (or other TCF/LEF reporter and negative control plasmids)
-
pRL-TK (or other Renilla luciferase plasmid for normalization)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Recombinant Wnt3a protein or Wnt3a-conditioned medium
-
This compound peptide
-
Fz7-21S (negative control peptide)
-
96-well white, clear-bottom plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with TOPflash (or FOPflash) and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound and Fz7-21S in serum-free medium.
-
Pre-treat the cells with the this compound or Fz7-21S dilutions for 1-2 hours.
-
Stimulate the cells with recombinant Wnt3a (e.g., 100 ng/mL) or Wnt3a-conditioned medium (e.g., 50% v/v) for 6-24 hours. Include a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
-
β-catenin Stabilization Assay (Western Blot)
This protocol is for assessing the effect of this compound on Wnt3a-induced stabilization of β-catenin.
Materials:
-
Mouse L cells (or other Wnt-responsive cell line)
-
Cell culture medium and supplements
-
Recombinant Wnt3a protein
-
This compound peptide
-
Fz7-21S (negative control peptide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (optional), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture mouse L cells to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or Fz7-21S for 1-2 hours.
-
Stimulate cells with Wnt3a (e.g., 100 ng/mL) for 3-6 hours. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the β-catenin band intensity to the loading control.
-
Compare the levels of stabilized β-catenin in treated versus untreated cells.
-
Cell Viability Assay
This protocol is to determine the cytotoxic effects of this compound on cultured cells.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound peptide
-
96-well clear tissue culture plates
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for 24, 48, and 72 hours. Include a vehicle control.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Inhibition of Wnt Signaling in Intestinal Organoids
This protocol describes the use of this compound to inhibit Wnt-dependent growth and budding of intestinal organoids.
Materials:
-
Established intestinal organoid culture
-
Basement membrane extract (e.g., Matrigel)
-
Intestinal organoid culture medium (with and without Wnt3a)
-
This compound peptide
-
Fz7-21S (negative control peptide)
-
Cell recovery solution
-
Microscope
Procedure:
-
Organoid Culture: Culture intestinal organoids according to standard protocols.
-
Treatment:
-
Mechanically dissociate organoids and re-plate them in fresh basement membrane extract.
-
Add organoid culture medium containing different concentrations of this compound or Fz7-21S.
-
Culture the organoids for 48-72 hours.
-
-
Analysis:
-
Monitor the morphology and budding of the organoids daily using a microscope.
-
Quantify the number of budding organoids in each condition.
-
Optionally, harvest the organoids for downstream analysis such as RNA sequencing or Western blotting for Wnt target gene expression.
-
References
Troubleshooting & Optimization
Fz7-21 Technical Support Center: Troubleshooting Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. This resource is designed to assist researchers in overcoming common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting lyophilized this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution in DMSO.
Q2: What are the recommended storage conditions for this compound?
A2: Lyophilized this compound powder should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C for up to one month.[2] Some suppliers recommend storing stock solutions at -80°C for up to six months.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: How stable is the this compound peptide in solution?
Q4: What is Fz7-21S and when should I use it?
A4: Fz7-21S is a negative control peptide for this compound.[2] It is structurally similar to this compound but does not inhibit Wnt/β-catenin signaling. It is crucial to include Fz7-21S in your experiments as a negative control to ensure that the observed effects are specific to the inhibitory action of this compound and not due to non-specific peptide effects.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: After diluting the DMSO stock solution of this compound into aqueous cell culture media, a precipitate is observed.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Low Solubility in Aqueous Buffer: | This compound has limited solubility in aqueous solutions. To minimize precipitation, it is recommended to first dilute the DMSO stock solution in a small volume of serum-free media or PBS and then add it to the final culture volume. Vortexing or gentle mixing during dilution can also help. |
| High Final DMSO Concentration: | High concentrations of DMSO can be toxic to cells and may also affect the solubility of other components in the media. Ensure the final concentration of DMSO in your cell culture is kept to a minimum, typically below 0.5%, and ideally at or below 0.1%. |
| Interaction with Media Components: | Certain components in the cell culture media, such as high concentrations of serum proteins, may interact with the peptide and cause it to precipitate. If precipitation is observed, consider reducing the serum concentration during the initial incubation with this compound or using a serum-free medium if compatible with your cell line. |
| Incorrect Dilution Temperature: | Diluting a cold DMSO stock directly into warm media can sometimes cause precipitation. Allow the this compound DMSO stock solution to equilibrate to room temperature before diluting it into the pre-warmed cell culture media. |
Experimental Workflow for Reconstitution and Dilution
Caption: A step-by-step workflow for the proper reconstitution and dilution of this compound for cell-based assays.
Issue 2: Inconsistent or No Inhibition of Wnt/β-catenin Signaling
Problem: The expected inhibition of the Wnt/β-catenin signaling pathway is not observed, or the results are highly variable between experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Peptide Degradation: | Improper storage or handling of this compound can lead to its degradation. Ensure that the lyophilized peptide and stock solutions are stored at the recommended temperatures and protected from moisture. Avoid multiple freeze-thaw cycles. Always use a fresh aliquot for each experiment. |
| Suboptimal Peptide Concentration: | The effective concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal inhibitory concentration for your specific system. The reported IC50 for WNT3A-stimulated Wnt signaling in HEK293 cells is 100 nM, and for WNT3A-mediated β-catenin stabilization in mouse L cells is 50 nM. |
| Cell Line Variability: | Different cell lines may have varying levels of FZD7 expression and sensitivity to Wnt pathway inhibition. Confirm the expression of FZD7 in your cell line of interest. |
| Assay-Specific Issues: | The method used to measure Wnt signaling (e.g., TOP/FOP flash reporter assay, β-catenin nuclear localization) can influence the results. Ensure your assay is properly validated and that you have included all necessary controls, including a positive control for Wnt activation and a negative control (Fz7-21S). |
| Timing of Treatment: | The duration of this compound treatment may need to be optimized. A time-course experiment can help determine the optimal incubation time to observe significant inhibition. |
Signaling Pathway of this compound Mediated Wnt Inhibition
Caption: this compound inhibits the canonical Wnt signaling pathway by binding to the FZD7 receptor.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C and protect them from light.
Protocol 2: Wnt/β-catenin Signaling Inhibition Assay (TOP/FOP Flash Reporter Assay)
-
Cell Seeding: Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOP-Flash (containing TCF/LEF binding sites) or FOP-Flash (mutated TCF/LEF binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Wnt Stimulation: After 24 hours of transfection, stimulate the cells with a known activator of the Wnt pathway, such as Wnt3a conditioned media or purified recombinant Wnt3a protein.
-
This compound Treatment: Concurrently with Wnt stimulation, treat the cells with a range of this compound concentrations (e.g., 0-10 µM) and the Fz7-21S negative control at the highest concentration used for this compound. Remember to include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an additional 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of this compound is determined by comparing the normalized luciferase activity in this compound-treated wells to the vehicle-treated control.
Quantitative Data Summary
| Parameter | Cell Line | Value | Reference |
| IC50 (Wnt3a-stimulated Wnt signaling) | HEK293 | 100 nM | |
| IC50 (WNT3A-mediated β-catenin stabilization) | Mouse L cells | 50 nM |
Disclaimer: This information is intended for research use only. Please refer to the manufacturer's product data sheet for the most up-to-date information and specific recommendations.
References
optimizing Fz7-21 concentration for experiments
Welcome to the technical support center for Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a peptide inhibitor that selectively targets the Frizzled-7 (FZD7) receptor.[1][2][3] It functions by binding to the extracellular cysteine-rich domain (CRD) of FZD7, which alters the receptor's conformation. This prevents the formation of the WNT-FZD-LRP6 ternary complex, thereby impairing downstream Wnt signaling.[4][5] this compound has been shown to inhibit the canonical Wnt/β-catenin pathway.
Q2: What is the difference between this compound and Fz7-21S?
A2: Fz7-21S is the negative control peptide for this compound. It has a single amino acid substitution that disrupts its ability to bind to FZD7 and inhibit Wnt signaling. It is recommended to use Fz7-21S as a negative control in your experiments to ensure that the observed effects are specific to FZD7 inhibition by this compound.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO. For storage, it is recommended to keep the lyophilized peptide at -20°C or -80°C. Once reconstituted in DMSO, aliquot the solution and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.
Q4: In which signaling pathways is FZD7 involved?
A4: FZD7 is a key receptor in the Wnt signaling network and is involved in both canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. The non-canonical pathways include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected potency of this compound | 1. Peptide degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Cellular context: Different cell lines may have varying levels of FZD7 expression or proteolytic activity that can affect peptide stability and efficacy. 3. Assay conditions: Suboptimal concentration of Wnt ligand or serum components in the media interfering with the assay. | 1. Aliquot the this compound stock solution upon reconstitution and store at -80°C. Use a fresh aliquot for each experiment. 2. Confirm FZD7 expression in your cell line. Consider using a serum-free or low-serum medium during the experiment. Test a range of this compound concentrations to determine the optimal dose for your specific cell line and assay. 3. Optimize the concentration of the Wnt ligand used for stimulation. Ensure that the final DMSO concentration is consistent across all conditions and ideally below 0.5%. |
| High background or off-target effects | 1. Non-specific binding: At high concentrations, the peptide may exhibit off-target effects. 2. Contamination: Mycoplasma or other contaminants in cell culture can affect signaling pathways. | 1. Perform a dose-response curve to identify the lowest effective concentration. Always include the negative control peptide, Fz7-21S, in your experiments to differentiate specific from non-specific effects. 2. Regularly test your cell lines for mycoplasma contamination. |
| Peptide precipitation in media | 1. Poor solubility: The peptide may not be fully dissolved in the stock solution or may precipitate when diluted in aqueous media. 2. Peptide aggregation: Peptides can be prone to aggregation, especially at high concentrations or after prolonged storage. | 1. Ensure the lyophilized peptide is fully dissolved in DMSO before preparing working solutions. Briefly vortex or sonicate if necessary. When diluting into aqueous media, add the peptide solution to the media dropwise while gently vortexing. 2. Prepare fresh dilutions from a frozen stock for each experiment. Avoid storing diluted peptide solutions for extended periods. |
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| HEK293-TB | TOPbrite dual-luciferase reporter assay (WNT3A stimulated) | ~100 nM | |
| Mouse L cells | β-catenin stabilization (WNT3A mediated) | ~50 nM | |
| Intestinal Organoids | Stem cell function disruption | 200 µM | |
| hLESCs | Inhibition of WNT16b-induced proliferation | 200 nM |
Experimental Protocols
TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling
This protocol is adapted from established methods for measuring canonical Wnt signaling activity.
Materials:
-
HEK293-TB cells (or other suitable cell line)
-
TOPbrite and FOPbrite (negative control) reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
Recombinant WNT3A
-
This compound and Fz7-21S peptides
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPbrite (or FOPbrite) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Peptide Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the desired concentrations of this compound or Fz7-21S. A typical concentration range to test is 1 nM to 10 µM.
-
Wnt Stimulation: After 1-2 hours of pre-incubation with the peptides, add recombinant WNT3A to a final concentration of 50 ng/mL.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the fold change in normalized luciferase activity relative to the unstimulated control.
Cell Migration Assay (Wound Healing)
This protocol provides a general guideline for assessing the effect of this compound on cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Culture plates or inserts for wound healing assays
-
This compound and Fz7-21S peptides
-
Microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate or a culture insert to create a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip or by removing the culture insert.
-
Treatment: Gently wash the cells with PBS to remove dislodged cells and then add fresh medium containing this compound or Fz7-21S at the desired concentrations. A concentration of 0.5 µM has been reported to inhibit cell migration in some cell lines.
-
Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point. The rate of cell migration can be quantified by the change in the wound area over time.
Signaling Pathways and Experimental Workflows
Caption: Overview of Wnt signaling pathways involving the FZD7 receptor.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
Fz7-21 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers utilizing Fz7-21, a peptide antagonist of the Frizzled-7 (FZD7) receptor. Here, you will find frequently asked questions (FAQs) and troubleshooting guides to address potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective peptide antagonist that binds to the Cysteine-Rich Domain (CRD) of the Frizzled-7 (FZD7) receptor.[1] This binding event alters the conformation of the CRD, which in turn prevents the formation of the Wnt-FZD7-LRP6 ternary complex.[2] Consequently, this disrupts the canonical Wnt/β-catenin signaling pathway.[3]
Q2: How selective is this compound for FZD7?
This compound exhibits high selectivity for a subclass of Frizzled receptors, including FZD1, FZD2, and FZD7.[2] However, studies have shown some unexpected cross-reactivity with FZD5, albeit with a lower potency (approximately 3-fold lower than for FZD1/2/7).[4] It is important to consider the expression levels of these different FZD receptors in your experimental system.
Q3: Are there any known off-target effects of this compound independent of Frizzled receptors?
At high concentrations (projected IC50 of ~15 µM), this compound has been observed to cause a weak, FZD-independent inhibition of the TOPFlash reporter, which is a common readout for canonical Wnt signaling. This suggests a potential for off-target effects on downstream components of the Wnt pathway at elevated concentrations. No significant general transcriptional inhibition or cytotoxicity was observed in these studies when monitoring the Renilla luciferase signal.
Q4: What is the purpose of the Fz7-21S peptide?
Fz7-21S is a negative control peptide that has a scrambled amino acid sequence compared to this compound. It is designed to be inactive against FZD7 and should be used in parallel with this compound to demonstrate that the observed effects are specific to the this compound sequence and its intended target engagement.
Q5: How does this compound affect non-canonical Wnt signaling?
FZD7 is known to be involved in non-canonical Wnt pathways, such as the Planar Cell Polarity (PCP) pathway. This compound has been used to impair FZD7 function in studies of non-canonical Wnt signaling, suggesting it can inhibit these pathways as well. The Wnt/Ca2+ pathway can also be initiated by FZD receptors, and while direct studies with this compound are limited, inhibition of FZD7 could potentially impact this pathway.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Inhibition of Wnt Signaling
If you observe weaker-than-expected or inconsistent inhibition of the Wnt/β-catenin pathway, consider the following troubleshooting steps:
-
Peptide Integrity and Stability:
-
Problem: Peptides can degrade in cell culture media over time.
-
Solution: Perform a peptide stability assay. A detailed protocol for assessing peptide stability in cell culture supernatant using LC-MS is provided below. Prepare fresh stock solutions of this compound for each experiment and minimize freeze-thaw cycles.
-
-
Cellular Context:
-
Problem: The potency of this compound can be influenced by the specific cell line and its expression profile of FZD receptors.
-
Solution: Confirm the expression of FZD7, as well as other potentially cross-reactive FZDs like FZD1, FZD2, and FZD5, in your cell line using qPCR or western blotting.
-
-
Use of Controls:
-
Problem: Lack of proper controls makes it difficult to interpret the specificity of the observed effects.
-
Solution: Always include the Fz7-21S negative control peptide in your experiments at the same concentration as this compound. This will help differentiate on-target effects from non-specific peptide effects.
-
Issue 2: Observing a Partial or Incomplete Dose-Response Curve
If you observe a dose-response curve that plateaus at a level of partial inhibition, it could be due to several factors:
-
Presence of Other Active FZD Receptors:
-
Problem: Your cell line may express other FZD receptors that can also transduce Wnt signals and are not inhibited by this compound.
-
Solution: Characterize the FZD receptor expression profile of your cells. If other FZDs are present and active, a complete shutdown of Wnt signaling with a FZD7-selective inhibitor may not be achievable.
-
-
Stoichiometric Inhibition:
-
Problem: At high enzyme (receptor) concentrations relative to the inhibitor's Kd, the IC50 can become dependent on the enzyme concentration, leading to steep or unusual dose-response curves.
-
Solution: While less common for receptor antagonists, consider varying the cell density or receptor expression levels to see if the IC50 shifts.
-
Issue 3: Suspected Off-Target Effects
If you suspect that the observed phenotype is due to an off-target effect of this compound, the following experiments can help to clarify the situation:
-
Confirm with a Structurally Unrelated FZD7 Inhibitor:
-
Problem: A phenotype could be caused by an off-target interaction of the this compound peptide itself, rather than inhibition of FZD7.
-
Solution: If available, use a different class of FZD7 inhibitor (e.g., a small molecule or antibody) to see if it recapitulates the same phenotype.
-
-
Rescue Experiment:
-
Problem: It is crucial to link the observed phenotype directly to the inhibition of FZD7-mediated signaling.
-
Solution: If possible, perform a rescue experiment by overexpressing a constitutively active downstream component of the Wnt pathway (e.g., a non-degradable form of β-catenin) to see if it reverses the effect of this compound.
-
-
Assess Downstream Off-Target Effects:
-
Problem: High concentrations of this compound may have FZD-independent effects.
-
Solution: Use a Wnt pathway reporter assay (protocol below) and include a positive control that activates the pathway downstream of the FZD receptors, such as a GSK3β inhibitor (e.g., CHIR99021). Inhibition of this downstream activation by this compound would suggest an off-target effect.
-
Data Presentation
Table 1: this compound Selectivity Profile Against Frizzled Receptors
| Frizzled Receptor | Reported IC50 (µM) | Notes |
| FZD1 | ~2 | Selective Target |
| FZD2 | ~2 | Selective Target |
| FZD7 | ~2 | Primary Target |
| FZD5 | >6 | Unexpected off-target, ~3-fold lower potency |
| FZD4, FZD8, FZD10 | ~10-11 | Weak inhibition, potentially due to downstream off-target effects at high concentrations |
Data summarized from a study using a FZD-selective reporter assay in HEK293T cells.
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Action |
| Inconsistent Wnt Inhibition | Peptide degradation | Perform stability assay; use fresh stocks. |
| Low FZD7 expression | Confirm FZD receptor expression profile. | |
| Lack of proper controls | Always include Fz7-21S negative control. | |
| Partial Dose-Response | Presence of other active FZDs | Characterize FZD expression in your cell line. |
| Suspected Off-Target Effects | Non-specific peptide effect | Use a structurally unrelated FZD7 inhibitor. |
| Downstream pathway inhibition | Perform rescue experiments; test against downstream activators. |
Experimental Protocols
Dual-Luciferase Reporter Assay for Wnt Pathway Activity
This protocol is adapted for a 96-well format.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash (negative control) luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound and Fz7-21S peptides
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the TOPflash (or FOPflash) and Renilla plasmids according to the manufacturer's protocol for your transfection reagent.
-
Treatment: After 24 hours, replace the media with fresh media containing Wnt3a and serial dilutions of this compound or Fz7-21S. Include a vehicle control.
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis: Wash cells with PBS and lyse with passive lysis buffer.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activity sequentially using a luminometer according to the dual-luciferase assay kit instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The FOPflash data serves as a negative control for non-specific reporter activation.
MTT Assay for Cytotoxicity
This protocol is for assessing cell viability after treatment with this compound.
Materials:
-
Cells of interest
-
This compound and Fz7-21S peptides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the media with fresh media containing various concentrations of this compound or Fz7-21S. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the media and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Peptide Stability Assay in Cell Culture Media
This protocol provides a general workflow to assess the stability of this compound.
Materials:
-
This compound peptide
-
Cell culture media (with and without serum)
-
Incubator (37°C, 5% CO2)
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a solution of this compound in your cell culture media of choice at a known concentration.
-
Incubation: Incubate the peptide-media solution at 37°C.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Sample Processing: Immediately stop enzymatic activity, for example, by adding a precipitation agent like acetonitrile or by freezing at -80°C.
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining over time to determine its stability profile.
Visualizations
Caption: Mechanism of this compound action on the Wnt signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: this compound inhibits FZD7, affecting both canonical and non-canonical Wnt signaling.
References
troubleshooting Fz7-21 reporter assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and obtain reliable, reproducible data from their Fz7-21 reporter assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during a this compound reporter assay, offering potential causes and actionable solutions.
Issue 1: High Variability Between Replicates
Question: My replicate wells for the same experimental condition show significant variation in luminescence readings. How can I improve the consistency of my results?
Answer: High variability can compromise the statistical significance of your data. The following suggestions can help improve reproducibility.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Prepare a master mix of reagents (e.g., transfection mix, cell suspension, treatment solutions) to be dispensed across replicate wells. Use calibrated pipettes and consider using a multichannel pipette for improved consistency.[1] |
| Inconsistent Cell Numbers | Ensure a homogeneous single-cell suspension before seeding. After seeding, visually inspect plates to confirm even cell distribution. Uneven cell density can significantly impact transfection efficiency and reporter gene expression. |
| Variable Transfection Efficiency | Optimize transfection parameters such as cell confluency (typically 70-90% for adherent cells), DNA quality and quantity, and the ratio of transfection reagent to DNA.[2][3][4] Perform a titration of the transfection reagent to find the optimal concentration that maximizes efficiency while minimizing cytotoxicity.[2] |
| Edge Effects | To minimize evaporation and temperature fluctuations that can occur in the outer wells of a microplate, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium. |
| Cell Health and Passage Number | Use cells that are in a healthy, actively dividing state and have a low passage number (ideally under 30). High passage numbers can lead to altered cell behavior and reduced transfection efficiency. |
Issue 2: Low or No Luminescence Signal
Question: I am detecting a very weak or no signal from my experimental samples. What are the possible reasons and troubleshooting steps?
Answer: A weak or absent signal can be due to a variety of factors, from transfection efficiency to reagent stability.
| Potential Cause | Recommended Solution |
| Poor Transfection Efficiency | Optimize the transfection protocol for your specific cell type, including the ratio of transfection reagent to DNA. Ensure the use of high-quality, endotoxin-free plasmid DNA. |
| Suboptimal Reporter Plasmid | Verify the integrity and sequence of your reporter plasmid. Ensure that the promoter driving luciferase expression is active in your chosen cell line. |
| Ineffective Wnt Pathway Activation | Confirm the activity of your Wnt ligand (e.g., Wnt3a). If using conditioned media, ensure it was prepared correctly and has not degraded. Consider using a positive control for pathway activation, such as a GSK-3β inhibitor (e.g., 6-BIO). |
| This compound Inhibition | If using this compound as a positive control for inhibition, ensure it is at an effective concentration. The reported IC50 for this compound is approximately 100 nM. |
| Luciferase Reagent Issues | Use freshly prepared luciferase assay reagents. Avoid repeated freeze-thaw cycles of the luciferase substrate. Ensure the lysis buffer is compatible with the luciferase assay system. |
| Incorrect Instrument Settings | Check the luminometer settings, including integration time and sensitivity. |
Issue 3: High Background Luminescence
Question: My negative control wells (no Wnt stimulation or cells only) show high luminescence readings. What could be the cause and how can I fix it?
Answer: High background luminescence can obscure the true signal from your experimental reporter.
| Potential Cause | Recommended Solution |
| Plate Type | Use opaque, white-walled plates designed for luminescence assays to minimize well-to-well crosstalk. |
| Cell Culture Medium | Phenol red in the culture medium can contribute to background signal. If possible, use a culture medium without phenol red for the assay. |
| Contamination of Reagents | Use fresh, sterile pipette tips for each sample and reagent to prevent cross-contamination. |
| Endogenous Promoter Activity | The reporter plasmid may have some basal transcriptional activity in the absence of Wnt stimulation. This can be addressed by subtracting the average signal from the negative control wells from all other readings. |
| Long Incubation Times | Reducing the incubation time before collecting samples may help lower the background signal. |
Experimental Protocols
Key Experiment: this compound Mediated Inhibition of Wnt Signaling using a Dual-Luciferase Reporter Assay
This protocol is based on the methodology used to assess the inhibitory effect of the this compound peptide on Wnt3a-induced signaling in HEK293-TB cells.
Materials:
-
HEK293-TB cells (or other suitable cell line expressing Frizzled-7)
-
TOPbrite plasmid (or other TCF/LEF-responsive firefly luciferase reporter plasmid)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Recombinant WNT3A (e.g., 50 ng/ml)
-
This compound peptide (and a negative control peptide, Fz7-21S)
-
Dual-luciferase assay system
-
Opaque 96-well plates
Procedure:
-
Cell Seeding: Seed HEK293-TB cells in a 96-well opaque plate at a density optimized for your cell line to reach 70-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the TOPbrite and Renilla luciferase plasmids using an optimized transfection protocol.
-
Treatment: After 24 hours, replace the medium with fresh medium containing either vehicle (e.g., 1% DMSO), recombinant WNT3A (50 ng/ml), or WNT3A in combination with varying concentrations of this compound or the Fz7-21S negative control peptide.
-
Incubation: Incubate the cells for an additional 6-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase assay system manufacturer's instructions.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number. The results can be expressed as a ratio of firefly to Renilla luciferase activity.
Visualizations
Signaling Pathway
References
Fz7-21 peptide degradation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the Fz7-21 peptide in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a peptide antagonist of the Frizzled-7 (FZD7) receptor.[1][2] It functions by selectively binding to the cysteine-rich domain (CRD) of the FZD7 receptor, which is a key component of the Wnt signaling pathway.[1][3] This binding alters the conformation of the CRD and disrupts the formation of the Wnt-FZD-LRP6 ternary complex, thereby inhibiting the downstream signaling cascade that is crucial for processes like intestinal stem cell regeneration.[4]
Q2: What are the common causes of this compound peptide degradation in cell culture?
A2: Like many peptides, the stability of this compound in cell culture media can be compromised by several factors:
-
Enzymatic Degradation: Proteases and peptidases present in serum (e.g., fetal bovine serum, FBS) are a major cause of peptide degradation. Cells themselves can also secrete proteases into the medium.
-
Physicochemical Instability: Factors such as pH, temperature, and repeated freeze-thaw cycles can lead to non-enzymatic degradation, aggregation, or adsorption to container surfaces.
-
Oxidation: Certain amino acid residues within the peptide sequence may be susceptible to oxidation, which can be accelerated by exposure to light and oxygen.
Q3: Should I use serum-free or serum-containing medium for my experiments with this compound?
A3: The choice between serum-free and serum-containing medium depends on your experimental goals and cell type.
-
Serum-containing medium (e.g., with 10% FBS) better mimics the in vivo environment but contains proteases that can degrade the this compound peptide, potentially reducing its effective concentration over time.
-
Serum-free medium minimizes enzymatic degradation, providing a more controlled system to study the direct effects of the peptide. However, some cell lines may require serum for optimal growth and viability. A common strategy is to culture cells in serum-containing medium, then switch to serum-free or low-serum medium for the duration of the peptide treatment.
Q4: How should I properly store and handle the this compound peptide to ensure its stability?
A4: Proper storage and handling are critical for maintaining the integrity of the this compound peptide:
-
Long-term Storage: Lyophilized this compound should be stored at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or a buffer recommended by the supplier). It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from a frozen stock aliquot immediately before each experiment.
Q5: Is there a negative control available for this compound?
A5: Yes, a scrambled version of the peptide, often referred to as Fz7-21S, is available and serves as a negative control in experiments to ensure that the observed effects are specific to the this compound sequence.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with the this compound peptide.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Peptide Activity or Inconsistent Results | Peptide degradation in the cell culture medium. | 1. Perform a Stability Test: Determine the degradation rate of this compound in your specific cell culture setup (see Experimental Protocols section). 2. Use Serum-Free Medium: If possible, switch to a serum-free medium during the peptide treatment period. 3. Replenish the Peptide: If long-term experiments in serum-containing medium are necessary, consider replenishing the this compound peptide at regular intervals based on its determined half-life. 4. Aliquot Stock Solutions: Ensure you are using single-use aliquots of the peptide stock solution to avoid degradation from multiple freeze-thaw cycles. |
| Peptide Precipitation in Culture Medium | Poor solubility at physiological pH or high concentration. | 1. Review Solubilization Protocol: Ensure the initial solubilization of the lyophilized peptide was complete. A small amount of a solvent like DMSO can be used before diluting to the final concentration in your aqueous culture medium. 2. Check Final Concentration: High concentrations of the peptide may lead to aggregation. Consider performing a dose-response experiment to find the lowest effective concentration. 3. Filter Sterilization: Filter the peptide working solution through a 0.22 µm sterile filter before adding it to your cell culture to remove any pre-existing aggregates. |
| High Variability Between Experimental Replicates | Inconsistent peptide concentration due to improper handling or degradation. | 1. Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock aliquot for each experiment. 2. Ensure Homogeneous Mixing: Gently mix the culture medium after adding the peptide to ensure a uniform concentration. 3. Control for Evaporation: In multi-well plates, be mindful of evaporation, especially in the outer wells, as this can concentrate the peptide. |
Quantitative Data Summary
Table 1: Representative Half-Life of a Bicyclic Peptide in Various Media
| Medium | Half-Life (t½) in hours |
| DMEM with 10% FBS | ~11.5 |
| Human Plasma | No measurable degradation |
Data is representative and based on a similar bicyclic peptide. Actual half-life of this compound may vary.
Experimental Protocols
Protocol for Determining this compound Stability in Cell Culture Media
This protocol outlines a method to quantify the degradation of the this compound peptide in your specific cell culture medium using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound peptide
-
Your cell culture medium of interest (e.g., DMEM with 10% FBS)
-
Sterile, low-retention microcentrifuge tubes
-
Precipitation solution (e.g., Acetonitrile with 0.1% Trifluoroacetic Acid - TFA)
-
HPLC or LC-MS system with a C18 column
Procedure:
-
Spike the Medium: Add the this compound peptide stock solution to your cell culture medium to achieve the final working concentration used in your experiments. Prepare separate batches for medium with and without serum, if applicable.
-
Timepoint Zero (T=0): Immediately after spiking, take an aliquot (e.g., 100 µL) of the peptide-containing medium. This will serve as your T=0 reference sample.
-
Incubation: Incubate the remaining peptide-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Collect Timepoint Samples: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium.
-
Sample Preparation:
-
To each aliquot, add an equal volume of a precipitation solution (e.g., 100 µL of Acetonitrile with 0.1% TFA) to precipitate proteins and halt enzymatic activity.
-
Vortex briefly and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant, which contains the peptide, to a new tube for analysis.
-
-
HPLC/LC-MS Analysis:
-
Inject the supernatant onto a C18 column.
-
Use a suitable gradient of solvents (e.g., Solvent A: Water with 0.1% TFA; Solvent B: Acetonitrile with 0.1% TFA) to elute the peptide.
-
Monitor the elution profile at a wavelength of 220 nm or use mass spectrometry to detect the parent ion mass of the intact this compound peptide.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound peptide in your T=0 sample.
-
Integrate the peak area of the intact peptide for each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining peptide versus time to determine the degradation kinetics and estimate the half-life.
-
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: Workflow for assessing this compound stability in cell culture.
Caption: Troubleshooting logic for loss of this compound activity.
References
how to prevent Fz7-21 precipitation in solution
Welcome to the technical support center for Fz7-21, a potent peptide antagonist of the Frizzled-7 (FZD7) receptor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and use of this compound, with a primary focus on preventing its precipitation in solution.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound out of solution can compromise experimental results. This guide provides a step-by-step approach to troubleshoot and prevent this issue.
Problem: My this compound has precipitated out of my stock solution or experimental medium.
Possible Causes and Solutions:
-
Improper Solvent Selection: this compound has specific solubility characteristics. Using an inappropriate solvent is a primary reason for precipitation.
-
Solution: this compound is soluble in DMSO (Dimethyl Sulfoxide) but is practically insoluble in water.[1] Always use high-purity, anhydrous DMSO to prepare your initial stock solution.
-
-
Concentration Exceeds Solubility Limit: Even in an appropriate solvent, exceeding the maximum solubility will lead to precipitation.
-
Incomplete Initial Dissolution: If the peptide is not fully dissolved when the stock solution is first prepared, remaining solid particles can act as seeds for further precipitation over time.
-
Solution: Follow a thorough dissolution protocol. Gentle warming and sonication can be effective in ensuring complete dissolution.
-
-
Improper Storage Conditions: Incorrect storage temperature and frequent freeze-thaw cycles can destabilize the solution and promote precipitation.
-
Introduction of Water/Aqueous Buffers: Diluting the DMSO stock solution directly into an aqueous buffer for your experiment can cause the peptide to precipitate due to its low aqueous solubility.
-
Solution: When diluting your this compound DMSO stock into aqueous experimental media, do so gradually and with continuous mixing. Ensure the final concentration of DMSO in your experimental setup is compatible with your biological system and does not exceed a level that would cause this compound to precipitate. It is advisable to perform a small-scale test to determine the optimal final DMSO concentration.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous DMSO. It is poorly soluble in water.
Q2: How can I improve the dissolution of this compound in DMSO?
A2: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period. Ensure the vial is securely capped during these steps.
Q3: What are the recommended storage conditions for this compound solutions?
A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to one month) or -80°C for longer-term storage (up to 6 months). It is best to prepare and use the solution on the same day if possible.
Q4: How can I prevent my this compound from precipitating when I add it to my aqueous cell culture medium?
A4: To prevent precipitation upon dilution into aqueous media, add the DMSO stock solution dropwise while gently vortexing or swirling the medium. The final concentration of DMSO should be kept as low as possible and be tested for compatibility with your specific cell line or experimental setup.
Q5: My this compound solution has already precipitated. Can I redissolve it?
A5: If precipitation is observed, you can try to redissolve the peptide by gently warming the solution to 37°C and sonicating it. However, it is crucial to visually inspect the solution to ensure all precipitate has dissolved before use. If the precipitate does not fully dissolve, it is recommended to prepare a fresh solution.
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source(s) |
| Primary Solvent | High-purity, anhydrous DMSO | |
| Aqueous Solubility | Very low / Insoluble | |
| Stock Solution Storage Temp. | -20°C (short-term) or -80°C (long-term) | |
| Storage Duration (in DMSO) | Up to 1 month at -20°C, up to 6 months at -80°C | |
| Freeze-Thaw Cycles | Minimize by aliquoting |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Acclimatization: Allow the vial of lyophilized this compound powder and a sealed bottle of high-purity, anhydrous DMSO to equilibrate to room temperature.
-
Calculation: Determine the required volume of DMSO to add to achieve a 10 mM concentration. The molecular weight of this compound is approximately 1911.2 g/mol . (Note: Always refer to the manufacturer's product sheet for the exact molecular weight).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the peptide is not fully dissolved, place the vial in a 37°C water bath for 5-10 minutes, followed by sonication in an ultrasonic bath for another 5-10 minutes.
-
Visual Inspection: Carefully inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway by antagonizing the FZD7 receptor.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
interpreting unexpected results with Fz7-21
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway. It functions by binding to the cysteine-rich domain (CRD) of FZD7, which in turn inhibits the Wnt/β-catenin signaling cascade. This inhibition has been shown to disrupt stem cell function in intestinal organoids.
Q2: What are the reported IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Published data is summarized in the table below.
Q3: Is there a negative control available for this compound?
A3: Yes, a scrambled peptide, Fz7-21S, is available and recommended for use as a negative control in your experiments to help differentiate specific effects of this compound from non-specific peptide effects.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a lyophilized powder. For stock solutions, it is recommended to reconstitute the peptide in a suitable solvent (e.g., sterile water or a buffer appropriate for your experimental system). Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For working solutions, dilute the stock to the desired concentration in your cell culture medium or experimental buffer immediately before use.
Troubleshooting Guide for Unexpected Results
Researchers may occasionally encounter unexpected results when working with this compound. This guide addresses some of the more common issues.
Issue 1: Observed potency of this compound is lower than expected.
Recent studies have indicated that the potency of this compound in cell-based assays can be 3- to 5-fold lower than initially reported.[1][2]
-
Possible Cause 1: Peptide Purity and Synthesis. Variations in the synthetic route and purity of the this compound peptide can impact its activity.
-
Recommendation: Ensure you are using a high-purity grade of this compound from a reputable supplier. If possible, obtain a certificate of analysis to confirm the purity.
-
-
Possible Cause 2: Cellular Context. The cellular environment can significantly influence the effective concentration of the peptide.[1][2]
-
Recommendation: Be aware of potential proteolytic degradation or peptide scavenging by your cell line. Consider performing a dose-response curve over a wider concentration range to determine the optimal effective concentration for your specific experimental system.
-
-
Possible Cause 3: Experimental Assay. The choice of assay to measure Wnt signaling inhibition can influence the perceived potency.
-
Recommendation: Utilize a well-validated and sensitive assay for Wnt signaling, such as a TOP/FOP flash reporter assay. Ensure your assay is properly controlled, including the use of a positive control (e.g., Wnt3a stimulation) and a negative control peptide (Fz7-21S).
-
Issue 2: Potential for effects on Frizzled receptors other than FZD7.
While this compound is reported to be selective for FZD1, FZD2, and FZD7, some activity against other Frizzled receptors has been noted.
-
Possible Cause: Off-target binding. Studies have shown that this compound can exhibit some inhibitory activity against FZD5, although with lower potency.[3]
-
Recommendation: If your experimental system expresses multiple Frizzled receptors, consider the possibility of effects on receptors other than FZD7. If specificity is critical, you may need to use cell lines with specific Frizzled knockouts or employ orthogonal approaches to validate that the observed phenotype is due to FZD7 inhibition.
-
Issue 3: Inconsistent or variable results between experiments.
Variability in experimental outcomes can arise from several factors.
-
Possible Cause 1: Reagent Stability. Improper storage or handling of this compound can lead to degradation and loss of activity.
-
Recommendation: Follow the storage and handling guidelines provided by the supplier. Aliquot stock solutions to minimize freeze-thaw cycles.
-
-
Possible Cause 2: Cell Line Health and Passage Number. The responsiveness of cells to Wnt signaling and its inhibitors can change with cell passage number and overall health.
-
Recommendation: Use cells with a consistent and low passage number for your experiments. Regularly monitor cell health and morphology.
-
-
Possible Cause 3: Assay Conditions. Minor variations in assay conditions, such as incubation times, cell density, and reagent concentrations, can contribute to variability.
-
Recommendation: Standardize your experimental protocol and ensure all steps are performed consistently.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | Stimulant | IC50 (nM) | Reference |
| HEK293-TB | TOPbrite dual-luciferase reporter | WNT3A | ~100 | |
| ΔFZD1–10 HEK293T (re-expressing FZD1) | TOPFlash reporter | Wnt3a | ~2000 | |
| ΔFZD1–10 HEK293T (re-expressing FZD2) | TOPFlash reporter | Wnt3a | ~2000 | |
| ΔFZD1–10 HEK293T (re-expressing FZD7) | TOPFlash reporter | Wnt3a | ~2000 |
Experimental Protocols
Protocol: Wnt/β-catenin Reporter Assay using this compound
This protocol describes a general method for assessing the inhibitory activity of this compound on Wnt/β-catenin signaling using a luciferase-based reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus TransIT-LT1 transfection reagent
-
Super8xTOPFlash or M50 Super 8x TOPFlash reporter plasmid
-
pRL-TK Renilla luciferase control plasmid
-
Recombinant Wnt3a protein
-
This compound peptide
-
Fz7-21S (negative control peptide)
-
Dual-Glo Luciferase Assay System (Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to attach overnight.
-
Transfection: Co-transfect the cells with the TOPFlash and Renilla luciferase plasmids using the TransIT-LT1 reagent according to the manufacturer's instructions.
-
Peptide Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of this compound or the Fz7-21S negative control. Pre-incubate the cells with the peptides for 1 hour.
-
Wnt3a Stimulation: After the pre-incubation period, add recombinant Wnt3a to the wells to a final concentration of 20 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Following incubation, measure the firefly and Renilla luciferase activities using the Dual-Glo Luciferase Assay System and a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the unstimulated control. Plot the dose-response curve for this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for interpreting unexpected results with this compound.
References
improving Fz7-21 potency in different cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective peptide antagonist that targets the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway. It binds to the extracellular cysteine-rich domain (CRD) of FZD7, which alters the receptor's conformation. This change prevents the formation of the ternary complex between Wnt ligands, FZD7, and the LRP5/6 co-receptor, thereby inhibiting the downstream Wnt/β-catenin signaling cascade.[1]
Q2: What is the selectivity profile of this compound?
A2: this compound selectively binds to a subclass of FZD receptors, including FZD1, FZD2, and FZD7. Its inhibitory activity is most potent against FZD7-mediated signaling.
Q3: What is Fz7-21S and when should I use it?
A3: Fz7-21S is a negative control peptide for this compound.[2] It is an essential control in your experiments to ensure that the observed effects are due to the specific inhibitory action of this compound on FZD7 and not due to non-specific peptide effects. You should include an Fz7-21S treatment group alongside your this compound experimental groups.
Q4: How should I dissolve and store this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For use in cell culture, prepare a concentrated stock solution in DMSO. It is recommended to prepare and use solutions on the same day.[1] If storage of the stock solution is necessary, aliquot it into smaller volumes and store at -20°C for up to one month to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or no inhibitory effect of this compound | Low FZD7 expression in the cell line: The potency of this compound is dependent on the expression level of its target, FZD7. | - Confirm FZD7 expression in your cell line of interest using qPCR or Western blotting. - Select cell lines with moderate to high FZD7 expression for your experiments. FZD7 is frequently upregulated in various cancers, including colorectal, liver, and some breast cancers.[3] |
| Peptide degradation: Peptides can be susceptible to degradation by proteases in cell culture media. | - Minimize the incubation time of this compound with cells if possible, while still allowing for a sufficient treatment window. - Consider using protease inhibitor cocktails in your lysis buffers for downstream analysis. | |
| Incorrect peptide concentration: Inaccurate calculation or dilution of the this compound stock solution. | - Carefully verify the concentration of your stock solution and the final concentration in your experiments. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| High background signal in reporter assays | Leaky reporter construct or high basal Wnt signaling: Some cell lines have high endogenous Wnt signaling activity. | - Use a negative control reporter vector to determine the baseline luciferase activity. - Serum-starve cells before Wnt ligand stimulation to reduce basal signaling. |
| Off-target effects of the reporter system: Some compounds have been reported to directly affect luciferase activity. | - Although this compound is reported to be selective, it is good practice to test for any direct effects on luciferase by performing the assay in a cell-free system. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Cell passage number, confluency, and serum concentration can affect cellular responses. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. - Use a consistent serum batch or serum-free conditions where appropriate. |
| Improper handling of this compound: Repeated freeze-thaw cycles of the stock solution can lead to peptide degradation. | - Aliquot the this compound stock solution upon receipt and store at -20°C. Use a fresh aliquot for each experiment. |
Quantitative Data Summary
The potency of this compound can vary significantly between different cell lines, primarily due to the expression levels of the FZD7 receptor. Below is a summary of reported IC50 and EC50 values.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| HEK293-TB | Wnt/β-catenin Luciferase Reporter Assay (WNT3A stimulated) | IC50 | 100 | |
| Mouse L cells | β-catenin Stabilization Assay (WNT3A mediated) | IC50 | 50 | |
| - | Binding to human FZD7 CRD | EC50 | 58 | |
| - | Binding to mouse FZD7 CRD | EC50 | 34 |
Note: Researchers should empirically determine the optimal concentration of this compound for their specific cell line and experimental conditions.
Experimental Protocols
Wnt/β-catenin Luciferase Reporter Assay
This protocol is for determining the effect of this compound on Wnt/β-catenin signaling using a TCF/LEF luciferase reporter system.
Materials:
-
HEK293-TB cells (or other suitable cell line) stably expressing a TCF/LEF firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector.
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Opti-MEM or other serum-free medium
-
Recombinant WNT3A
-
This compound and Fz7-21S (negative control)
-
Dual-Luciferase Reporter Assay System
-
White, clear-bottom 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293-TB cells in a white, clear-bottom 96-well plate at a density of 3-4 x 10^4 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Serum Starvation (Optional): To reduce basal Wnt signaling, gently aspirate the growth medium and replace it with 90 µL of serum-free medium. Incubate for 4-6 hours.
-
Treatment:
-
Prepare serial dilutions of this compound and Fz7-21S in serum-free medium at 10x the final desired concentration.
-
Prepare a 10x stock of recombinant WNT3A (e.g., 500 ng/mL for a final concentration of 50 ng/mL).
-
Add 10 µL of the this compound or Fz7-21S dilutions to the appropriate wells.
-
Add 10 µL of the WNT3A stock to all wells except the unstimulated control wells. For unstimulated wells, add 10 µL of serum-free medium.
-
Include wells with cells treated with WNT3A and Fz7-21S as a negative control.
-
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase Reporter Assay reagents to room temperature.
-
Carefully aspirate the medium from the wells.
-
Wash the cells once with 100 µL of PBS.
-
Lyse the cells by adding 20 µL of 1x Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold change in luciferase activity relative to the unstimulated control.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
β-catenin Stabilization Assay (Western Blot)
This protocol is for assessing the effect of this compound on WNT3A-induced stabilization of β-catenin.
Materials:
-
Cell line of interest (e.g., mouse L cells)
-
Complete growth medium
-
Recombinant WNT3A
-
This compound and Fz7-21S
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or Fz7-21S for 1-2 hours before stimulating with recombinant WNT3A for 3-4 hours. Include unstimulated and WNT3A-only controls.
-
Cell Lysis:
-
Place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to fresh tubes.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the β-catenin band intensity to the loading control.
Visualizations
Caption: Wnt/Fz7 Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound potency.
Caption: Troubleshooting flowchart for low this compound potency.
References
addressing reduced efficacy of Fz7-21 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fz7-21, a selective peptide antagonist of the Frizzled-7 (FZD7) receptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor, along with FZD1 and FZD2.[1][2] It functions by binding to the extracellular cysteine-rich domain (CRD) of these receptors.[3] This binding event is thought to induce a conformational change in the receptor, which prevents the formation of the Wnt-FZD-LRP6 ternary complex necessary for downstream signaling.[2][4] Consequently, this compound inhibits the canonical Wnt/β-catenin signaling pathway.
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits selectivity for a subclass of FZD receptors, primarily FZD1, FZD2, and FZD7. Its binding affinity to other FZD isoforms is significantly lower.
Q3: What is Fz7-21S and when should I use it?
A3: Fz7-21S is a negative control peptide for this compound. It is an essential tool for demonstrating that the observed effects in your experiments are due to the specific inhibitory activity of this compound and not due to non-specific peptide effects. It is highly recommended to include an Fz7-21S control group in your experiments.
Q4: How should I store and handle this compound?
A4: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted in a solvent like DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions are typically stable for up to one month when stored at -20°C.
Troubleshooting Guides
In Vitro Experiments
Problem 1: Reduced or no inhibition of Wnt/β-catenin signaling observed in a TOPflash reporter assay.
Possible Causes & Solutions:
-
Peptide Quality and Integrity:
-
Solution: Ensure you are using high-purity (>95%) this compound. If possible, verify the peptide's integrity and concentration using methods like HPLC and mass spectrometry. Consider obtaining this compound from a reputable supplier.
-
-
Peptide Degradation:
-
Solution: Avoid multiple freeze-thaw cycles of your stock solution. Prepare fresh dilutions for each experiment from a single-use aliquot. Ensure proper storage conditions are maintained.
-
-
Suboptimal this compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported IC50 values can serve as a starting point, but empirical testing is crucial.
-
-
Cell Line and Receptor Expression:
-
Solution: Confirm that your cell line expresses FZD7, FZD1, or FZD2 at sufficient levels. You can verify this using techniques like qPCR or western blotting. HEK293 cells are commonly used and are known to express these receptors.
-
-
Assay Conditions:
-
Solution: Optimize the concentration of the Wnt3a ligand used to stimulate the pathway. Ensure that the stimulation is within the linear range of the assay. Also, check the incubation time with this compound; a pre-incubation period before adding Wnt3a may be necessary.
-
-
Use of Negative Control:
-
Solution: Always include the negative control peptide, Fz7-21S, at the same concentration as this compound to rule out non-specific effects.
-
Problem 2: High variability between experimental replicates.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding:
-
Solution: Ensure uniform cell seeding density across all wells of your plate. Variations in cell number can significantly impact reporter assay results.
-
-
Pipetting Errors:
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique, especially when preparing serial dilutions of this compound and adding reagents.
-
-
Peptide Aggregation:
-
Solution: Visually inspect your this compound solution for any precipitation. If aggregation is suspected, try vortexing or sonicating the solution briefly. Ensure the peptide is fully dissolved in the appropriate solvent before adding it to your cell culture medium.
-
In Vivo Experiments
Problem 3: Lack of efficacy in an animal model.
Possible Causes & Solutions:
-
Pharmacokinetics and Stability:
-
Solution: Peptides can have short half-lives in vivo due to protease degradation and renal clearance. Consider the route of administration and dosing frequency. It may be necessary to use a delivery system or modify the peptide to enhance its stability.
-
-
Dosage and Administration:
-
Solution: The optimal dose will depend on the animal model and the specific disease being studied. Conduct a dose-escalation study to determine a safe and effective dose. Ensure the administration route (e.g., intravenous, intraperitoneal) is appropriate for achieving sufficient bioavailability at the target tissue.
-
-
Animal Model Selection:
-
Solution: Ensure the chosen animal model has a Wnt/FZD7 signaling pathway that is relevant to the human disease you are studying. The expression and role of FZD7 in the target tissue of the animal model should be validated.
-
-
Formulation:
-
Solution: The vehicle used to dissolve and administer this compound should be non-toxic and ensure the peptide remains soluble and stable. Test the compatibility of this compound with your chosen vehicle.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Condition | IC50 (nM) | Reference |
| HEK293 | WNT3A-stimulated Wnt/β-catenin signaling | 100 | |
| Mouse L cells | WNT3A-mediated β-catenin stabilization | 50 |
Experimental Protocols
Protocol 1: In Vitro Wnt/β-catenin Reporter (TOPflash) Assay
Objective: To measure the inhibitory effect of this compound on Wnt3a-induced canonical Wnt signaling.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash luciferase reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Recombinant Wnt3a protein
-
This compound and Fz7-21S peptides
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOPflash or FOPflash plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Peptide Treatment: After 24 hours, replace the medium with serum-free medium containing the desired concentrations of this compound or Fz7-21S. Include a vehicle-only control. Incubate for 1-2 hours.
-
Wnt3a Stimulation: Add recombinant Wnt3a to the wells to a final concentration of 50-100 ng/mL.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings. The Wnt signaling activity is expressed as the ratio of TOP/FOP normalized values.
Mandatory Visualizations
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Validation & Comparative
A Comparative Guide to Frizzled Receptor Inhibitors: Fz7-21 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, is frequently dysregulated in various cancers. The Frizzled (FZD) family of receptors, key mediators of Wnt signaling, has emerged as a promising therapeutic target. This guide provides an objective comparison of Fz7-21, a selective peptide inhibitor of FZD7, with other notable Frizzled receptor inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Wnt/Frizzled Interface
Frizzled receptor inhibitors act by disrupting the interaction between Wnt ligands and their FZD receptors, thereby attenuating downstream signaling cascades.
-
This compound is a peptide antagonist that selectively binds to the Cysteine-Rich Domain (CRD) of a subclass of Frizzled receptors, including FZD1, FZD2, and FZD7.[1][2] This binding is thought to induce a conformational change in the receptor, preventing the formation of the Wnt-FZD-LRP6 ternary complex required for signal transduction.[1]
-
Vantictumab (OMP-18R5) is a human monoclonal antibody that targets a broader range of Frizzled receptors, including FZD1, FZD2, FZD5, FZD7, and FZD8.[3][4] By binding to the extracellular domain of these receptors, vantictumab blocks Wnt signaling.
-
SRI37892 is a small molecule inhibitor that is believed to target the transmembrane domain of FZD7, representing a different mechanism of action compared to inhibitors that target the extracellular Wnt-binding site.
Quantitative Performance Comparison
The following tables summarize the in vitro efficacy of this compound and other Frizzled receptor inhibitors based on available experimental data. Direct head-to-head comparisons under identical conditions are limited; therefore, data should be interpreted with consideration of the different experimental setups.
Table 1: In Vitro Efficacy (IC50) of Frizzled Receptor Inhibitors in Wnt Signaling Reporter Assays
| Inhibitor | Target(s) | Assay System | Cell Line | Wnt Ligand | IC50 | Reference |
| This compound | FZD1, FZD2, FZD7 | TOPflash Luciferase Reporter | HEK293T | Wnt3a | ~2 µM | |
| This compound | FZD7 subclass | TOPbrite dual-luciferase reporter | HEK293-TB | Wnt3A (50 ng/ml) | ~100 nM | |
| Vantictumab | FZD1, 2, 5, 7, 8 | TOP-FLASH Luciferase Reporter | HEK293 | Wnt3A | Not explicitly stated as IC50, but effective at 50 nM | |
| SRI37892 | FZD7 (transmembrane domain) | Wnt/β-catenin signaling assay | HEK293 expressing Wnt3A | Endogenous Wnt3A | Sub-micromolar | |
| SRI35959 | FZD7 (claimed) | TOPflash Luciferase Reporter | HEK293T | Wnt3a | ~10 µM (FZD-independent) | |
| 3235-0367 | FZD8 (claimed) | TOPflash Luciferase Reporter | HEK293T | Wnt3a | ~8 µM (FZD-independent) |
Table 2: In Vivo Efficacy of Frizzled Receptor Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Vantictumab | Non-small cell lung cancer PDX | Mice | Not specified | Significant tumor growth inhibition as a single agent and in combination with paclitaxel. | |
| Vantictumab | Breast cancer xenografts | Mice | Not specified | Tumor growth inhibition, potentiated by paclitaxel. | |
| Vantictumab + Paclitaxel | HER2-negative breast cancer | Human Phase Ib | Varies | Overall response rate of 31.3%. | |
| Vantictumab + Gem/Nab-paclitaxel | Metastatic pancreatic cancer | Human Phase Ib | Varies | Showed clinical activity, but fragility fractures were a safety concern. | |
| SRI37892 | Breast cancer cell lines | In vitro | Not applicable | Inhibited cancer cell viability and colony formation. | |
| This compound | Not yet reported | - | - | Preclinical in vivo studies are needed to establish efficacy and toxicity. |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the Wnt/Frizzled signaling pathway, the points of intervention for the inhibitors, and a typical experimental workflow for their evaluation.
Caption: Canonical Wnt/β-catenin signaling pathway and inhibitor targets.
Caption: Experimental workflow for evaluating Frizzled receptor inhibitors.
Detailed Experimental Protocols
TOPflash Luciferase Reporter Assay for Wnt Signaling Inhibition
This assay is a cornerstone for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: The TOPflash reporter plasmid contains multiple TCF/LEF binding sites upstream of a firefly luciferase gene. In the presence of active Wnt signaling, β-catenin translocates to the nucleus and complexes with TCF/LEF transcription factors, driving the expression of luciferase. The FOPflash plasmid, containing mutated TCF/LEF binding sites, serves as a negative control. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization of transfection efficiency.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
TOPflash and FOPflash plasmids
-
Renilla luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
Frizzled receptor inhibitor (e.g., this compound)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
96-well white, clear-bottom plates
Procedure:
-
Cell Seeding:
-
Culture HEK293T cells to ~80% confluency.
-
Trypsinize and seed 2 x 10^4 cells per well into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Transfection:
-
For each well, prepare a mix of TOPflash (or FOPflash) and Renilla luciferase plasmids in serum-free media.
-
In a separate tube, dilute the transfection reagent in serum-free media.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 20 minutes to allow complex formation.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
Replace the media with fresh media containing the Frizzled receptor inhibitor at various concentrations.
-
After a pre-incubation period (e.g., 1 hour), add Wnt3a conditioned media or recombinant Wnt3a to stimulate the pathway.
-
Include appropriate controls: vehicle control (e.g., DMSO), Wnt3a only, and inhibitor only.
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Aspirate the media and wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Transfer the lysate to a white 96-well luminometer plate.
-
Measure firefly luciferase activity using the luminometer.
-
Add the Stop & Glo® reagent to quench the firefly reaction and measure Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Plot the normalized reporter activity against the inhibitor concentration to determine the IC50 value.
-
In Vivo Tumor Xenograft Study
Principle: To evaluate the anti-tumor efficacy of a Frizzled receptor inhibitor in a living organism, human cancer cells are implanted into immunodeficient mice. The effect of the inhibitor on tumor growth is then monitored over time.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line known to have active Wnt signaling
-
Frizzled receptor inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a suitable medium (e.g., Matrigel/PBS mixture).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10^6) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Frizzled receptor inhibitor (and vehicle control) to the respective groups according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., intraperitoneal, intravenous, oral).
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study can be terminated when tumors in the control group reach a predetermined size, or at a specific time point.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound represents a promising class of selective Frizzled receptor inhibitors with demonstrated in vitro potency. Its selectivity for a subset of FZD receptors may offer a more targeted therapeutic approach compared to broader-spectrum inhibitors like vantictumab. However, the clinical development of vantictumab, despite its broader target profile, has provided valuable insights into the potential and challenges of targeting Frizzled receptors in cancer therapy, including on-target toxicities such as bone fractures. Small molecule inhibitors like SRI37892 offer an alternative modality with a distinct mechanism of action. Further preclinical in vivo studies are crucial to fully assess the therapeutic potential of this compound and to directly compare its efficacy and safety profile with other Frizzled receptor inhibitors. The experimental protocols and comparative data presented in this guide provide a framework for researchers to design and interpret studies aimed at advancing the development of novel Wnt pathway-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. A phase 1b dose escalation study of Wnt pathway inhibitor vantictumab in combination with nab-paclitaxel and gemcitabine in patients with previously untreated metastatic pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fz7-21 and its Negative Control, Fz7-21S
For researchers in the fields of cell biology, cancer research, and regenerative medicine, the targeted modulation of cellular signaling pathways is of paramount importance. The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and stem cell maintenance, is a frequent subject of such investigations. Fz7-21 is a synthetic peptide that has emerged as a potent and selective antagonist of the Frizzled-7 (FZD7) receptor, a key component of the Wnt pathway.[1][2] To ensure the specificity of experimental results obtained using this compound, a corresponding negative control peptide, Fz7-21S, is utilized.[3] This guide provides a detailed comparison of this compound and Fz7-21S, supported by experimental data, to assist researchers in the rigorous design and interpretation of their studies.
Peptide Composition and Structure
This compound is a 14-amino acid peptide with the sequence Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[1][2] It is acetylated at the N-terminus and amidated at the C-terminus to increase its stability. The precise amino acid sequence of the negative control peptide, Fz7-21S, is not publicly available in the reviewed literature. However, it is designed to be inactive, likely through a scrambled sequence of the same amino acid composition, which disrupts the specific conformation required for binding to the FZD7 receptor.
Mechanism of Action
This compound functions as a selective antagonist of the FZD7 receptor. It exerts its inhibitory effect by binding to the extracellular cysteine-rich domain (CRD) of FZD7. This binding is thought to alter the conformation of the CRD and the architecture of its lipid-binding groove, thereby impairing the interaction between FZD7 and its Wnt ligands. By disrupting this interaction, this compound effectively blocks the downstream signaling cascade of the canonical Wnt/β-catenin pathway.
In contrast, Fz7-21S is designed to be biologically inert. Experimental data confirms that it does not bind to the FZD7 CRD and consequently does not inhibit Wnt/β-catenin signaling. This lack of activity makes it an ideal negative control to demonstrate that the observed biological effects are a direct result of FZD7 inhibition by this compound and not due to non-specific peptide effects.
Comparative Performance Data
The differential activity of this compound and Fz7-21S has been demonstrated across various experimental assays. The following tables summarize the key quantitative and qualitative findings.
Table 1: Inhibition of Wnt/β-catenin Signaling
| Parameter | This compound | Fz7-21S (Negative Control) | Reference |
| IC50 (Wnt3A-stimulated β-catenin signaling in HEK293 cells) | 100 nM | No inhibition observed | |
| IC50 (WNT3A-mediated β-catenin stabilization in mouse L cells) | 50 nM | No inhibition observed | |
| TOPbrite Dual-Luciferase Reporter Assay | Significant inhibition of luciferase activity | No significant inhibition of luciferase activity |
Table 2: Binding Affinity to FZD7 Receptor
| Assay | This compound | Fz7-21S (Negative Control) | Reference |
| Fluorescence Size-Exclusion Chromatography (FSEC) with FZD CRD proteins | Binds to FZD7 CRD | Does not bind to FZD CRD proteins | |
| Surface Plasmon Resonance (SPR) | Disrupts the WNT3A–FZD7–LRP6 ternary complex | No effect on the WNT3A–FZD7–LRP6 ternary complex |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are crucial. Below are outlines of the key methodologies used to compare this compound and Fz7-21S.
TOPbrite Dual-Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt/β-catenin signaling pathway.
-
Cell Culture and Transfection: HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter (TOPbrite), are cultured in appropriate media.
-
Treatment: Cells are treated with a Wnt ligand, such as recombinant WNT3A (e.g., 50 ng/mL), to stimulate the pathway. Concurrently, cells are treated with varying concentrations of this compound or Fz7-21S.
-
Incubation: The cells are incubated for a defined period (e.g., 6 hours) to allow for reporter gene expression.
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. A co-transfected Renilla luciferase plasmid can be used as an internal control for transfection efficiency and cell viability.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The inhibitory effect of the peptides is determined by comparing the luciferase activity in treated cells to that in cells treated with WNT3A alone.
Fluorescence Size-Exclusion Chromatography (FSEC)
FSEC is used to assess the direct binding of the peptides to the FZD7 receptor's cysteine-rich domain (CRD).
-
Peptide Labeling: this compound and Fz7-21S are labeled with a fluorescent dye (e.g., 5-FAM).
-
Incubation: The fluorescently labeled peptides (e.g., 1 µM) are incubated with purified, Fc-tagged FZD CRD proteins (e.g., 125 nM) overnight at 4 °C to allow for binding.
-
Size-Exclusion Chromatography: The peptide-protein mixtures are subjected to size-exclusion chromatography.
-
Fluorescence Detection: The elution profile is monitored using a fluorescence detector. A shift in the elution volume of the fluorescent peptide to a higher molecular weight corresponding to the peptide-CRD complex indicates binding.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of biomolecular interactions and can be used to assess the disruption of the Wnt signaling complex.
-
Chip Preparation: The FZD7 CRD is immobilized on a sensor chip.
-
WNT3A Injection: WNT3A is injected over the chip surface to allow for binding to the immobilized FZD7 CRD.
-
LRP6 and Peptide Injection: The LRP6 co-receptor (or its binding domain) is then injected, either in the presence or absence of this compound or Fz7-21S.
-
Data Acquisition and Analysis: The change in the refractive index at the sensor surface, measured in response units (RU), is monitored in real-time. A disruption of the LRP6 binding to the FZD7-WNT3A complex by the peptide is observed as a decrease in the SPR signal.
Visualizing the Mechanism of Action
To further elucidate the role of this compound in the Wnt signaling pathway and the experimental workflow for its characterization, the following diagrams are provided.
Figure 1. Simplified diagram of the canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Figure 2. Logical workflow for comparing the activity of this compound and Fz7-21S.
References
Validating Fz7-21 Specificity for Frizzled-7: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, has emerged as a critical therapeutic target in various diseases, including cancer. The peptide Fz7-21 has been identified as a modulator of FZD7 activity. This guide provides an objective comparison of this compound with other FZD7-targeting alternatives, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Performance Comparison of FZD7 Inhibitors
The following tables summarize the quantitative data on the binding affinity and functional inhibition of this compound and its alternatives. It is important to note that the experimental conditions under which these values were determined may vary between studies, warranting careful consideration when directly comparing them.
Table 1: Binding Affinity (Kd) of this compound for Frizzled Receptors
| Compound | Target | Kd (nM) | Method |
| dthis compound | hFZD1 CRD | 28 ± 4 | Surface Plasmon Resonance (SPR) |
| dthis compound | hFZD2 CRD | 26 ± 2 | Surface Plasmon Resonance (SPR) |
| dthis compound | hFZD7 CRD | 13 ± 1 | Surface Plasmon Resonance (SPR) |
Data from Nile, A.H., et al. (2018). Nature Chemical Biology.
Table 2: Functional Inhibition (IC50) of this compound
| Compound | Assay | Cell Line | IC50 (nM) |
| This compound | WNT3A-stimulated β-catenin signaling | HEK293-TB | ~100[1] |
| This compound | WNT3A-mediated β-catenin stabilization | Mouse L cells | ~50[2][3] |
Table 3: Comparison with Alternative FZD7 Inhibitors
| Compound | Type | Target(s) | Binding Affinity (Kd) | Functional Inhibition (IC50) |
| This compound | Peptide | FZD1, FZD2, FZD7[1][4] | See Table 1 | See Table 2 |
| Vantictumab (OMP-18R5) | Monoclonal Antibody | FZD1, FZD2, FZD5, FZD7, FZD8 | Not explicitly stated in snippets | Not explicitly stated in snippets |
| SRI37892 | Small Molecule | FZD7 | Not explicitly stated in snippets | Sub-micromolar range (Wnt/Fzd7 signaling); ~2 µM (cancer cell proliferation) |
Signaling Pathways and Experimental Workflows
To understand the context of this compound's function and the methods used to validate its specificity, the following diagrams illustrate the canonical Wnt/FZD7 signaling pathway and a general workflow for inhibitor validation.
Caption: Canonical Wnt/FZD7 signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for validating the specificity of a FZD7 inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the general steps for determining the binding affinity (Kd) of an inhibitor to FZD7 using SPR.
Objective: To measure the real-time binding kinetics and affinity between the FZD7 Cysteine-Rich Domain (CRD) and an inhibitor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified FZD7 CRD (ligand)
-
Inhibitor (analyte, e.g., this compound)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Surface Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the FZD7 CRD protein diluted in the immobilization buffer over the activated surface. The protein will be covalently coupled to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the FZD7 CRD to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the FZD7-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association of the inhibitor in real-time.
-
After the association phase, switch to running buffer alone to monitor the dissociation of the inhibitor.
-
-
Surface Regeneration:
-
Inject the regeneration solution to remove the bound inhibitor and prepare the surface for the next injection. The choice of regeneration solution should be optimized to ensure complete removal of the analyte without damaging the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the FZD7 flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Luciferase Reporter Assay for Functional Inhibition
This protocol describes how to measure the functional inhibition of the canonical Wnt/β-catenin signaling pathway using a TCF/LEF luciferase reporter assay.
Objective: To quantify the ability of an inhibitor to block Wnt-induced transcription of a reporter gene.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutively active promoter (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
Wnt3a conditioned media or recombinant Wnt3a protein
-
Inhibitor (e.g., this compound)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293T cells in a multi-well plate.
-
Co-transfect the cells with the TCF/LEF luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After transfection, treat the cells with a range of concentrations of the inhibitor.
-
Stimulate the Wnt pathway by adding Wnt3a conditioned media or recombinant Wnt3a protein. Include appropriate controls (e.g., unstimulated cells, vehicle-treated cells).
-
-
Cell Lysis and Luciferase Assay:
-
After an appropriate incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure the firefly luciferase activity (from the TOPFlash reporter) and the Renilla luciferase activity (for normalization) using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the Wnt3a-induced luciferase activity.
-
Conclusion
The peptide this compound demonstrates selectivity for a subclass of Frizzled receptors, including FZD7, FZD1, and FZD2. Its mechanism of action involves binding to the CRD of these receptors and disrupting the formation of the Wnt-FZD-LRP6 signaling complex. When compared to other FZD7 inhibitors such as the monoclonal antibody vantictumab and the small molecule SRI37892, this compound offers a peptide-based approach to modulating Wnt signaling. The choice of inhibitor will depend on the specific research question, including the desired selectivity profile and the experimental system being used. The provided experimental protocols for binding and functional assays offer a framework for the independent validation and characterization of these and other novel FZD7 inhibitors.
References
Fz7-21: A Comparative Analysis of its Cross-Reactivity with Frizzled Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peptide inhibitor Fz7-21's binding affinity and functional cross-reactivity with various Frizzled (FZD) family receptors. The information is supported by experimental data to aid in the evaluation of this compound as a selective tool for Wnt signaling research and as a potential therapeutic agent.
Introduction to this compound
This compound is a synthetic peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor.[1][2] It was identified through phage display and functions by binding to the extracellular cysteine-rich domain (CRD) of FZD7.[3] This interaction is reported to alter the conformation of the receptor, thereby inhibiting the Wnt/β-catenin signaling pathway.[1][4] this compound has been shown to impair Wnt signaling in cell cultures and disrupt stem cell function in intestinal organoids.
Comparative Binding Affinity and Functional Inhibition
The selectivity of this compound and its dimerized form (dthis compound) has been assessed against a panel of FZD receptors using both direct binding assays and functional inhibition assays.
Functional Inhibition of Wnt/β-catenin Signaling
A recent study in 2024 systematically evaluated the inhibitory effect of this compound on Wnt3a-induced signaling in a HEK293T cell line engineered to express individual FZD receptors. The results confirm that this compound is highly selective for a subclass of FZD receptors, namely FZD1, FZD2, and FZD7.
| FZD Receptor | IC50 (µM) for Wnt3a-induced Signaling Inhibition |
| FZD1 | ~2 |
| FZD2 | ~2 |
| FZD7 | ~2 |
| FZD5 | >6 |
| FZD4, FZD8, FZD10 | ~10-11 |
Note: The potency against FZD4, FZD8, and FZD10 could not be reliably determined due to off-target effects at higher concentrations.
Direct Binding Affinity to FZD Cysteine-Rich Domains (CRDs)
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Wnt/β-catenin Signaling Inhibition Assay (Luciferase Reporter Assay)
This protocol is based on methodologies used to assess the functional inhibition of the Wnt/β-catenin pathway.
Objective: To quantify the inhibitory effect of this compound on Wnt3a-induced signaling mediated by specific FZD receptors.
Materials:
-
HEK293T cells lacking endogenous FZD expression (ΔFZD1–10 HEK293T)
-
Expression plasmids for individual human FZD receptors (e.g., FZD1, FZD2, FZD4, FZD5, FZD7, FZD8, FZD10)
-
TOPFlash/FOPFlash luciferase reporter plasmids
-
Renilla luciferase control plasmid
-
Recombinant Wnt3a
-
This compound peptide
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Dual-Luciferase Reporter Assay System
-
Cell culture medium (DMEM with 10% FBS)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed ΔFZD1–10 HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with an individual FZD receptor expression plasmid, the TOPFlash (or FOPFlash as a negative control) reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Peptide Treatment: After 24 hours of transfection, replace the medium with fresh medium containing varying concentrations of this compound.
-
Wnt Stimulation: After a 1-hour pre-incubation with this compound, add recombinant Wnt3a to a final concentration of 50 ng/mL to stimulate the Wnt/β-catenin pathway.
-
Incubation: Incubate the cells for an additional 16-24 hours.
-
Luciferase Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold change in reporter activity relative to the unstimulated control. Plot the dose-response curves and determine the IC50 values for this compound for each FZD receptor.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general framework for assessing the direct binding of dthis compound to FZD CRDs.
Objective: To determine the binding kinetics and affinity (Kd) of dthis compound to the CRDs of various FZD receptors.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant, purified FZD CRD-Fc fusion proteins (e.g., FZD1, FZD2, FZD4, FZD5, FZD7, FZD8 CRDs)
-
dthis compound peptide
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
SPR running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.0)
Procedure:
-
Chip Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the FZD CRD-Fc proteins onto different flow cells of the sensor chip via amine coupling. A reference flow cell should be prepared by activating and deactivating it without protein immobilization.
-
Deactivate the remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of dthis compound in running buffer over the flow cells.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each dthis compound injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound peptide.
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Visualizing the Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway with this compound antagonism.
Caption: Workflow for the Wnt/β-catenin luciferase reporter assay.
Caption: Workflow for the Surface Plasmon Resonance (SPR) binding assay.
References
A Comparative Guide to Fz7-21 and Small Molecule Wnt Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the peptide-based Wnt inhibitor Fz7-21 and various classes of small molecule Wnt inhibitors. This document outlines their mechanisms of action, presents available efficacy data, and provides detailed experimental protocols for key assays.
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in a variety of diseases, including cancer, making it a key target for therapeutic intervention. Inhibition of this pathway can be achieved through various modalities, including peptide-based inhibitors like this compound and a diverse range of small molecules. This guide offers a comparative overview to aid in the selection of appropriate research tools and potential therapeutic agents.
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) family receptor and its co-receptor, low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6). This interaction leads to the recruitment of the Dishevelled (DVL) protein and the inhibition of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt stimulation, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin interacts with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.
Confirming Fz7-21 Mediated Inhibition of β-catenin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. Frizzled-7 (FZD7), a key receptor in this pathway, has emerged as a promising therapeutic target. This guide provides a comprehensive comparison of experimental methods to confirm the inhibition of β-catenin by Fz7-21, a peptide antagonist of FZD7, and contrasts its performance with other notable β-catenin inhibitors.
Mechanism of Action: this compound
This compound is a selective peptide antagonist that targets the Frizzled-7 (FZD7) receptor.[1] By binding to FZD7, this compound prevents the formation of the Wnt-FZD-LRP6 ternary complex, a crucial step for the activation of the canonical Wnt/β-catenin signaling pathway.[2] This inhibition leads to the degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus, thereby blocking the transcription of Wnt target genes.[1][2]
Comparison of β-catenin Inhibitors
The following table summarizes the key characteristics of this compound and two alternative β-catenin inhibitors, Vantictumab and ICG-001.
| Feature | This compound | Vantictumab (OMP-18R5) | ICG-001 |
| Target | FZD7 Receptor[1] | FZD1, 2, 5, 7, 8 Receptors | CREB-binding protein (CBP) |
| Mechanism of Action | Peptide antagonist, prevents Wnt/FZD/LRP6 complex formation | Monoclonal antibody, blocks Wnt ligand binding to FZD receptors | Small molecule inhibitor, antagonizes β-catenin/TCF-mediated transcription by binding to CBP |
| Reported IC50 | ~100 nM (in HEK293-TB cells) | Not explicitly reported as a single IC50 value | ~3 µM (binding to CBP) |
Experimental Protocols to Confirm this compound Mediated Inhibition
To validate the inhibitory effect of this compound on β-catenin signaling, a series of in vitro assays are recommended. Below are detailed protocols for three key experiments.
TCF/LEF Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of the β-catenin/TCF/LEF complex. Inhibition of this activity by this compound confirms its effect on the downstream signaling cascade.
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Transfection: Co-transfect cells with a TCF/LEF luciferase reporter vector (e.g., TOPflash) and a control vector expressing Renilla luciferase (e.g., pRL-TK) for normalization using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a negative control peptide (Fz7-21S). To induce the pathway, treat cells with Wnt3a conditioned media or recombinant Wnt3a protein.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in the normalized luciferase activity in this compound treated cells compared to the control indicates inhibition of the Wnt/β-catenin pathway.
Western Blot for Active β-catenin
This method directly measures the levels of active (non-phosphorylated) β-catenin, which is stabilized upon Wnt pathway activation. A decrease in active β-catenin levels following this compound treatment provides direct evidence of its inhibitory effect.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and/or Wnt3a as described for the luciferase assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for active (non-phosphorylated at Ser33/37/Thr41) β-catenin overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Co-Immunoprecipitation (Co-IP) of FZD7 and LRP6
This technique is used to demonstrate that this compound disrupts the interaction between the FZD7 receptor and its co-receptor LRP6, a key step in the formation of the active signaling complex.
Protocol:
-
Cell Treatment and Lysis: Treat cells expressing FZD7 and LRP6 with Wnt3a in the presence or absence of this compound. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates by incubating with control IgG and protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-FZD7 antibody or a control IgG overnight at 4°C.
-
Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting using an anti-LRP6 antibody. A decrease in the amount of LRP6 co-immunoprecipitated with FZD7 in the presence of this compound indicates that the peptide disrupts their interaction.
By employing these experimental approaches, researchers can rigorously confirm and quantify the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway, providing crucial data for its validation as a potential therapeutic agent.
References
A Comparative Analysis of Fz7-21 and FZD7 Antibodies in Targeting the Wnt/Frizzled-7 Pathway
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway, has emerged as a promising target. Dysregulation of the Wnt/FZD7 axis is implicated in the progression of numerous cancers, including triple-negative breast cancer, colorectal cancer, and hepatocellular carcinoma. This guide provides a detailed comparison of two prominent inhibitory molecules targeting FZD7: the peptide antagonist Fz7-21 and various monoclonal FZD7 antibodies. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and drug development professionals on the characteristics and potential applications of these therapeutic agents.
Mechanism of Action: Distinct Approaches to Inhibit FZD7 Signaling
This compound is a peptide antagonist that selectively binds to the cysteine-rich domain (CRD) of the FZD7 receptor.[1][2][3] This interaction is thought to alter the conformation of the receptor, thereby impairing its ability to bind to its ligand, Wnt, and initiate downstream signaling.[1][2]
In contrast, FZD7 antibodies are monoclonal antibodies that can target different epitopes on the FZD7 receptor. Several of these antibodies have been developed to bind to the CRD of FZD7, effectively blocking the interaction with Wnt. Some FZD7 antibodies are being developed as antibody-drug conjugates (ADCs), which combine the targeting specificity of an antibody with the cytotoxic potential of a chemotherapy drug.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available quantitative data for this compound and various FZD7 antibodies, providing a snapshot of their respective potencies in different experimental settings. Direct comparison should be approached with caution due to the variability in assayed parameters and experimental conditions.
| Molecule | Parameter | Value | Cell Line / System | Reference |
| This compound | IC50 (Wnt Signaling Inhibition) | 100 nM | HEK293 cells stimulated with WNT3A | |
| IC50 (β-catenin stabilization) | 50 nM | Mouse L cells | ||
| EC50 (Binding to human FZD7 CRD) | 58 nM | In vitro | ||
| EC50 (Binding to mouse FZD7 CRD) | 34 nM | In vitro | ||
| FZD7 Antibody (F2.I) | Binding Affinity (Kd) to FZD7 | 0.3 nM | In vitro | |
| FZD7 Antibody (F7.B) | Binding Affinity (Kd) to FZD7 | 5.2 nM | In vitro | |
| FZD7 Antibody (F6) | Binding Affinity (Kd) to FZD7 | Not specified, but in nanomolar range | In vitro | |
| FZD7-ADC (Septuximab vedotin) | IC50 (Cell Viability) | 5 nM | MA-148 and PA-1 ovarian cancer cells | |
| IC50 (Cell Viability) | 0.025 nM | OVCAR-3 FZD7 overexpressing cells | ||
| Humanized FZD7 Antibody (SHH002-hu1) | Binding Affinity (Kd) | < 1 x 10-12 M | In vitro |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.
Caption: Canonical Wnt/β-catenin signaling pathway and points of inhibition by this compound and FZD7 antibodies.
Caption: A generalized experimental workflow for the preclinical evaluation of FZD7 inhibitors.
Experimental Protocols
Wnt/β-catenin Reporter Assay (Luciferase-based)
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
-
Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPFlash). A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or FZD7 antibody. A Wnt ligand (e.g., Wnt3a conditioned media) is added to stimulate the pathway.
-
Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect is calculated relative to the Wnt3a-stimulated control. IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or FZD7 antibody/ADC for 24-72 hours.
-
Reagent Addition:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO).
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Signal Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo® Assay: Measure the luminescent signal using a luminometer.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the inhibitor concentration to determine the IC50 value.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or FZD7 antibody via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the treatment effect. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
Both this compound and FZD7 antibodies demonstrate potential as therapeutic agents for cancers with aberrant Wnt/FZD7 signaling. This compound, a peptide antagonist, has shown efficacy in inhibiting Wnt signaling in the nanomolar range. FZD7 antibodies, particularly in their humanized and ADC formats, exhibit high binding affinity and potent cytotoxic effects. The choice between these modalities may depend on the specific cancer type, the desired therapeutic outcome, and the pharmacokinetic and pharmacodynamic properties of the individual molecules. Further head-to-head comparative studies in standardized preclinical models are warranted to definitively establish the relative efficacy and safety of these promising FZD7-targeting agents.
References
Unveiling the Impact of Fz7-21 on Target Gene Expression: A Comparative Analysis
For researchers, scientists, and drug development professionals invested in the modulation of the Wnt signaling pathway, the peptide antagonist Fz7-21 has emerged as a significant tool. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to validate its effect on the expression of key downstream target genes.
This compound is a peptide antagonist that selectively targets the Frizzled-7 (FZD7) receptor, a key component of the Wnt signaling pathway. By binding to the cysteine-rich domain (CRD) of FZD7, this compound effectively inhibits the downstream signaling cascade that plays a crucial role in cell proliferation, differentiation, and tumorigenesis. The validation of this compound's efficacy hinges on its ability to modulate the expression of well-established Wnt target genes, including AXIN2, c-Myc, LGR5, and survivin.
Comparative Efficacy of FZD7 Antagonists on Wnt Signaling
The inhibitory potential of this compound on the Wnt/β-catenin signaling pathway has been quantified in various cell-based assays. A common method to assess this is the TOPflash/TOPbrite dual-luciferase reporter assay, which measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.
| Compound/Method | Target | Cell Line | IC50 (Wnt Signaling Inhibition) | Key Findings |
| This compound | FZD7 (also FZD1, FZD2) | HEK293 | 100 nM[1] | Peptide antagonist, impairs Wnt signaling. |
| Mouse L cells | 50 nM (β-catenin stabilization)[1] | Blocks Wnt3a-mediated stabilization of β-catenin. | ||
| Fz7-21S | Negative Control | HEK293 | Inactive | Scrambled peptide used as a negative control. |
| Vantictumab (OMP-18R5) | FZD1, FZD2, FZD5, FZD7, FZD8 | Various | Not specified in searches | Monoclonal antibody, downregulates Wnt pathway genes in tumors.[2] |
| SRI37892 | FZD7 | HEK293 | ~2 µM (cancer cell proliferation)[3] | Small molecule inhibitor of Wnt/Fzd7 signaling.[3] |
| FZD7 siRNA | FZD7 | HCT-116 | Not applicable | Suppresses FZD7 expression, leading to decreased Wnt signaling. |
Impact on Target Gene Expression
The ultimate validation of an FZD7 inhibitor lies in its ability to suppress the expression of downstream target genes that drive pathological processes. While direct quantitative data for this compound's effect on specific gene expression from the conducted searches is limited, studies on FZD7 knockdown provide a strong indication of the expected outcomes.
| Target Gene | This compound (Expected Effect) | FZD7 siRNA (HCT-116 cells) | Vantictumab (OMP-18R5) (Tumor biopsies) | Rationale for Targeting |
| AXIN2 | Downregulation | Data not specified | Downregulation | A well-established negative feedback regulator and direct target of the Wnt/β-catenin pathway. |
| c-Myc | Downregulation | Decreased mRNA expression | Data not specified | A potent proto-oncogene that controls cell proliferation and is a key downstream target of Wnt signaling. |
| LGR5 | Downregulation | Data not specified | Data not specified | A marker for adult stem cells in various tissues, its expression is regulated by the Wnt pathway. |
| Survivin | Downregulation | Data not specified | Data not specified | An inhibitor of apoptosis that is frequently overexpressed in cancer and is a Wnt target gene. |
Note: The expected effects of this compound are inferred from its mechanism of action as a Wnt/FZD7 signaling inhibitor and data from FZD7 siRNA studies.
Experimental Protocols
A detailed understanding of the methodologies used to validate this compound's efficacy is crucial for reproducing and building upon these findings.
TCF/LEF Dual-Luciferase Reporter Assay (TOPflash/TOPbrite)
This assay is the gold standard for quantifying the activity of the canonical Wnt/β-catenin signaling pathway.
Principle: The assay utilizes a reporter plasmid containing multiple TCF/LEF binding sites upstream of a firefly luciferase gene (TOPflash). When the Wnt pathway is active, β-catenin translocates to the nucleus and forms a complex with TCF/LEF transcription factors, driving the expression of the luciferase reporter. A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to normalize for transfection efficiency.
Protocol Outline:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the TOPflash reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing the desired concentrations of this compound, a negative control (e.g., Fz7-21S), or other inhibitors.
-
Incubate for a specified period (e.g., 24-48 hours).
-
-
Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer.
-
Add a stop-and-glow reagent to quench the firefly luciferase and activate the Renilla luciferase, then measure its activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase readings to the Renilla luciferase readings for each well.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Visualizing the Molecular Interactions and Experimental Process
To better illustrate the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Wnt/FZD7 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the dual-luciferase reporter assay.
References
- 1. Positive feedback regulation of frizzled-7 expression robustly shapes a steep Wnt gradient in Xenopus heart development, together with sFRP1 and heparan sulfate | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase Ib clinical trial of the anti-frizzled antibody vantictumab (OMP-18R5) plus paclitaxel in patients with locally advanced or metastatic HER2-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Specificity of Fz7-21: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the in vivo specificity of a therapeutic candidate is paramount. This guide provides a comparative analysis of Fz7-21, a peptide antagonist of the Frizzled-7 (FZD7) receptor, with alternative FZD7-targeting agents. Due to the limited availability of in vivo data for this compound, this guide leverages available in vitro data and preclinical and clinical findings for alternative agents to provide a comprehensive assessment.
Executive Summary
This compound is a synthetic peptide that demonstrates in vitro antagonism of the Wnt/β-catenin signaling pathway by binding to the Frizzled-7 (FZD7) receptor.[1][2] While in vitro studies have established its potential, published in vivo efficacy and specificity data remain scarce, with literature suggesting a need for further preclinical investigation.[3] This guide compares this compound with two clinical-stage FZD7-targeting biologics: septuximab vedotin (an antibody-drug conjugate) and vantictumab (a monoclonal antibody). This comparison aims to provide a framework for evaluating the potential in vivo performance of this compound and to highlight key experimental considerations for its future development.
Data Presentation: Comparative Analysis of FZD7 Inhibitors
The following table summarizes the available data for this compound and its comparators. It is important to note the disparity in the stages of development and, consequently, the depth of available in vivo data.
| Feature | This compound | Septuximab Vedotin (F7-ADC) | Vantictumab (OMP-18R5) |
| Modality | Peptide Antagonist | Antibody-Drug Conjugate (ADC) | Monoclonal Antibody |
| Target | Frizzled-7 (FZD7) Cysteine-Rich Domain (CRD)[2][4] | Frizzled-7 (FZD7) | Frizzled-1, -2, -5, -7, -8 |
| In Vitro Potency (IC50) | ~100 nM (HEK293 cells), ~50 nM (mouse L cells) | ~0.76 µg/mL (~5 nM) in MA-148 and PA-1 cells | Not explicitly stated in provided results |
| In Vivo Model System | Intestinal organoids (disrupts stem cell function) | Ovarian tumor xenografts (MA-148 and PA-1 cells) | Pancreatic cancer patient-derived xenografts |
| In Vivo Efficacy | Not yet reported in animal models. | Significant tumor regression observed. | Inhibition of tumor growth and decreased tumor-initiating cell frequency. |
| Reported In Vivo Dosage | Not established. | 3 mg/kg, intravenous, twice weekly. | Phase 1b (pancreatic cancer): 3.5 mg/kg or 7.0 mg/kg bi-weekly; later revised to 3.0 mg/kg or 5.0 mg/kg every 4 weeks due to bone-related safety concerns. |
| Specificity Profile | Reported to target a subclass of FZD proteins including FZD1, 2, and 7. | Selective for FZD7; does not cross-react with other human FZD receptors (FZD1-6, 8-10). | Binds to FZD1, FZD2, FZD5, FZD7, and FZD8. |
| Observed In Vivo Off-Target Effects | Not yet reported. | No acute toxicities observed in a humanized mouse model. | On-target bone turnover effects leading to fragility fractures at higher doses. |
| Negative Control | Fz7-21S peptide available. | MA-148 FZD7-KO cells used as a negative control in xenograft studies. | Not explicitly mentioned in the context of a specific negative control molecule. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the in vivo experimental protocols for the alternative agents, which can serve as a reference for designing future in vivo studies for this compound.
Septuximab Vedotin (F7-ADC) in Ovarian Tumor Xenograft Model
-
Animal Model: Athymic nude mice.
-
Cell Lines: MA-148 and PA-1 human ovarian cancer cell lines, engineered to express luciferase for bioluminescence imaging. A FZD7-knockout (KO) MA-148 cell line was used as a negative control.
-
Tumor Implantation: Subcutaneous injection of cancer cells.
-
Treatment: Intravenous (tail vein) injection of septuximab vedotin at a dose of 3 mg/kg.
-
Dosing Schedule: Twice per week.
-
Monitoring: Tumor volume was measured by bioluminescence imaging.
-
Results: The treatment led to significant regression of FZD7-positive tumors.
Vantictumab in Pancreatic Cancer Patient-Derived Xenograft (PDX) Model
-
Animal Model: Not explicitly specified in the provided text, but typically immunodeficient mice (e.g., NOD/SCID) are used for PDX models.
-
Tumor Model: Patient-derived pancreatic cancer xenografts.
-
Treatment: Vantictumab administered in combination with standard-of-care chemotherapy (nab-paclitaxel and gemcitabine).
-
Dosing Schedule (Clinical Trial - Phase 1b):
-
Initial cohorts: 3.5 mg/kg or 7.0 mg/kg intravenously every 2 weeks.
-
Revised cohorts (due to bone toxicity): 3.0 mg/kg or 5.0 mg/kg intravenously every 4 weeks.
-
-
Key Findings: The combination therapy showed a synergistic response in preclinical models, and vantictumab was observed to decrease the frequency of tumor-initiating cells.
Mandatory Visualization
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex biological processes and experimental setups, the following diagrams have been generated using the Graphviz DOT language.
Caption: Canonical Wnt/β-catenin signaling pathway initiated by Wnt ligand binding to FZD7.
Caption: General experimental workflow for in vivo xenograft studies of FZD7 inhibitors.
Conclusion
The assessment of the in vivo specificity of this compound is currently hampered by a lack of published preclinical data. While its in vitro profile is promising, its performance in a complex biological system, including potential off-target effects and pharmacokinetic properties, remains to be determined. In contrast, the antibody-based therapies, septuximab vedotin and vantictumab, have progressed to in vivo and clinical testing, providing valuable insights into the therapeutic potential and challenges of targeting FZD7. Septuximab vedotin appears highly specific for FZD7 with a favorable toxicity profile in preclinical models. Vantictumab, with its broader Frizzled receptor binding profile, has shown clinical activity but also on-target bone-related side effects that necessitate careful dose management.
For researchers developing this compound, future in vivo studies should prioritize establishing a maximum tolerated dose, characterizing its pharmacokinetic and pharmacodynamic profiles, and evaluating its efficacy in relevant xenograft models. A head-to-head comparison with agents like septuximab vedotin, including a comprehensive analysis of on- and off-target effects, will be crucial in determining the ultimate therapeutic value and specificity of this promising peptide antagonist.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling Fz7-21
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Fz7-21, a potent and selective peptide inhibitor of the Frizzled 7 (FZD7) receptor. Adherence to these procedural steps is critical for safe laboratory operations and environmental protection.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Signal Word: Warning
Hazard Statements:
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. |
| Eye/Face Protection | Safety glasses or goggles | Must be worn to protect from splashes. |
| Skin and Body Protection | Laboratory coat | To be worn over personal clothing. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dust or aerosols may be generated, use appropriate respiratory protection. |
Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust or aerosols.
-
Use only in a well-ventilated area.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly sealed.
-
Store in a cool, well-ventilated area.
-
Protect from direct sunlight and sources of ignition.
-
Powder: Store at -20°C.
-
In solvent: Store at -80°C.
First Aid Measures
In case of exposure, follow these first aid measures immediately:
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water. |
| In Case of Skin Contact | Wash off with soap and plenty of water. |
| If Inhaled | If breathed in, move person into fresh air. |
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that prevents environmental contamination.
Disposal of this compound:
-
Dispose of contents and container to an approved waste disposal plant.
-
Avoid release to the environment.
-
Collect any spillage.
Disposal of Contaminated PPE:
-
Contaminated PPE should be disposed of as hazardous waste in accordance with local, state, and federal regulations.
Visual Guides
To further clarify the procedural workflows, the following diagrams illustrate the decision-making process for personal protective equipment selection and the step-by-step procedure for handling and disposal of this compound.
Caption: PPE selection workflow for handling this compound.
Caption: General workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
